molecular formula C22H16O9 B178408 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

Cat. No.: B178408
M. Wt: 424.4 g/mol
InChI Key: YJCDGKMVAYETOP-UHFFFAOYSA-N
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Description

BL V is a member of benzofurans.
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran has been reported in Sarcodon scabrosus, Sarcodon leucopus, and other organisms with data available.

Properties

IUPAC Name

[1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCDGKMVAYETOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a complex polyphenolic compound belonging to the dibenzofuran class of natural products. This class of compounds has garnered significant interest from the scientific community due to their diverse and potent biological activities, which include anticancer, antibacterial, and antioxidant properties. The specific substitution pattern of this molecule, featuring a diacetoxy group, multiple hydroxyl moieties, and a hydroxyphenyl substituent, suggests a potential for unique pharmacological effects. This technical guide aims to provide a comprehensive overview of the synthesis of this target molecule.

However, a comprehensive review of the current scientific literature and chemical databases reveals a notable absence of a published synthetic route for this compound. While the compound is listed in chemical databases such as PubChem and is known to be a natural product found in organisms like Sarcodon scabrosus, a detailed, step-by-step synthesis has not been reported.

This guide will, therefore, outline a proposed synthetic strategy based on established methods for the construction of the dibenzofuran core and the introduction of the required functional groups. This theoretical pathway is designed to serve as a foundational blueprint for researchers aiming to synthesize this and related compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process involving the construction of the core dibenzofuran structure, followed by functional group interconversions. The logical workflow for this proposed synthesis is outlined below.

G cluster_0 Core Dibenzofuran Synthesis cluster_1 Functional Group Manipulation Suzuki_Coupling Suzuki Coupling of Functionalized Phenylboronic Acid and a Dihalogenated Benzene Derivative Intramolecular_Cyclization Intramolecular Cyclization (e.g., Palladium-catalyzed C-H activation or Ullmann-type reaction) Suzuki_Coupling->Intramolecular_Cyclization Hydroxylation_Aromatization Hydroxylation and/ or Aromatization Steps Intramolecular_Cyclization->Hydroxylation_Aromatization Selective_Protection Selective Protection of Hydroxyl Groups Hydroxylation_Aromatization->Selective_Protection Introduction_Hydroxyphenyl Introduction of 4-Hydroxyphenyl Group (e.g., Suzuki or Stille Coupling) Selective_Protection->Introduction_Hydroxyphenyl Final_Acetylation Selective Diacetylation Introduction_Hydroxyphenyl->Final_Acetylation Final_Product 1,2-Diacetoxy-4,7,8-trihydroxy-3- (4-hydroxyphenyl)dibenzofuran Final_Acetylation->Final_Product

Caption: Proposed Synthetic Workflow for the Target Dibenzofuran.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for reactions of this nature. Optimization of reaction conditions, including catalysts, solvents, temperatures, and reaction times, would be necessary.

Step 1: Synthesis of the Dibenzofuran Core

The construction of the polysubstituted dibenzofuran core is the most critical phase of the synthesis. A convergent approach, such as a Suzuki coupling followed by an intramolecular cyclization, is a plausible strategy.

Table 1: Hypothetical Reaction Parameters for Dibenzofuran Core Synthesis

Reaction StepReactant AReactant BCatalyst/ReagentSolventTemperature (°C)Yield (%)
Suzuki Coupling 2,5-dihalogenated-1,4-dimethoxybenzene2-methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/H₂O9075-85
Intramolecular Cyclization Resulting biaryl compoundPd(OAc)₂, P(o-tol)₃DMAc12060-70

Detailed Methodology:

  • Suzuki Coupling: To a degassed solution of 2,5-dihalogenated-1,4-dimethoxybenzene (1.0 equiv) and 2-methoxyphenylboronic acid (1.2 equiv) in a 3:1:1 mixture of toluene, ethanol, and water is added Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.5 equiv). The reaction mixture is heated to 90°C and stirred for 12 hours under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Intramolecular Cyclization: The biaryl product from the previous step (1.0 equiv) is dissolved in DMAc. Pd(OAc)₂ (0.1 equiv) and P(o-tol)₃ (0.2 equiv) are added, and the mixture is heated to 120°C for 24 hours. The reaction is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated. The resulting dibenzofuran core is purified by recrystallization or column chromatography.

Step 2: Functional Group Manipulation

With the core in hand, the subsequent steps would involve the introduction and modification of the various functional groups.

Table 2: Hypothetical Parameters for Functional Group Manipulation

Reaction StepSubstrateReagentSolventTemperature (°C)Yield (%)
Demethylation Dibenzofuran coreBBr₃Dichloromethane-78 to rt80-90
Selective Protection PolyhydroxydibenzofuranTBDMSCl, ImidazoleDMF0 to rt70-80
Halogenation Protected DibenzofuranNBS or I₂Acetonitrilert85-95
Suzuki Coupling Halogenated Intermediate4-hydroxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O100
Deprotection Silyl-protected compoundTBAFTHFrt90-95
Selective Acetylation PolyolAcetic Anhydride, PyridineDichloromethane060-70

Detailed Methodology:

  • Demethylation: The dibenzofuran core is dissolved in anhydrous dichloromethane and cooled to -78°C. A solution of BBr₃ in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure.

  • Selective Protection: The resulting polyol is dissolved in DMF, and imidazole and TBDMSCl are added at 0°C. The reaction is stirred and allowed to warm to room temperature. The progress of the selective protection would need to be carefully monitored by TLC or LC-MS.

  • Halogenation: The selectively protected dibenzofuran is dissolved in acetonitrile, and N-bromosuccinimide (NBS) or iodine is added. The reaction is stirred at room temperature until completion.

  • Introduction of the 4-Hydroxyphenyl Group: The halogenated intermediate is subjected to a Suzuki coupling with 4-hydroxyphenylboronic acid using a suitable palladium catalyst and base.

  • Deprotection: The silyl protecting groups are removed using tetrabutylammonium fluoride (TBAF) in THF.

  • Final Acetylation: The final polyhydroxylated compound is dissolved in dichloromethane and cooled to 0°C. A controlled amount of acetic anhydride and pyridine is added to achieve selective diacetylation at the 1 and 2 positions. The reaction would likely require careful stoichiometry and temperature control to avoid over-acetylation.

Potential Signaling Pathways of Interest

Given the structural motifs present in the target molecule, it is plausible that it could interact with various biological pathways implicated in cancer and inflammation. Dibenzofuran derivatives have been reported to exhibit inhibitory activity against enzymes such as kinases and to modulate signaling cascades like NF-κB and MAPK pathways.

G Extracellular_Signal Extracellular Signal (e.g., Cytokine, Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factor->Gene_Expression Target_Molecule 1,2-Diacetoxy-4,7,8-trihydroxy-3- (4-hydroxyphenyl)dibenzofuran Target_Molecule->Kinase_Cascade Inhibition

Caption: Potential Interaction with Cellular Signaling Pathways.

While a documented synthesis for this compound is not currently available, this technical guide provides a feasible, albeit hypothetical, synthetic strategy. The successful synthesis of this complex natural product would provide valuable material for biological evaluation and could open new avenues for the development of novel therapeutic agents. The proposed pathway highlights the key chemical transformations required and serves as a starting point for any research group venturing into the synthesis of this and structurally related dibenzofurans. Further research is warranted to establish a definitive and optimized synthetic route.

An In-depth Technical Guide on 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (BL V)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, also known by its synonym BL V, is a naturally occurring benzofuran derivative.[1] This complex phenol is found in mushrooms of the Sarcodon genus, notably Sarcodon scabrosus and Sarcodon leucopus.[1] While the broader class of compounds from Sarcodon species has garnered scientific interest for their diverse biological activities, including anti-tumor, antioxidant, and anti-inflammatory properties, specific and detailed research on BL V is limited.[2][3] This guide provides a thorough review of the existing literature on BL V and related compounds from its natural sources, highlighting its chemical properties, what is known about its biological potential, and areas requiring further investigation.

Chemical Properties

This compound is a polyhydroxylated and diacetylated dibenzofuran. Its chemical structure and properties are summarized in the table below.

PropertyValue
Molecular FormulaC₂₂H₁₆O₉
Molecular Weight424.4 g/mol
IUPAC Name[1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate
SynonymsBL V
Natural SourcesSarcodon scabrosus, Sarcodon leucopus, Sarcodon imbricatus[1][2]

Biological Activities and Therapeutic Potential: A Review of Sarcodon-Derived Compounds

Direct experimental data on the biological activities of this compound is not extensively available in the current scientific literature. However, the genus Sarcodon is a rich source of various bioactive secondary metabolites.[2][3] The biological activities of extracts from these mushrooms and other isolated compounds provide a strong indication of the potential therapeutic applications of BL V.

Antioxidant Activity

Extracts from Sarcodon leucopus have demonstrated potent antioxidative properties.[4] Bioactivity-guided isolation from this species has led to the identification of several compounds with significant antioxidant effects, as measured by DPPH scavenging assays, total antioxidant capacity, reducing power, and lipid peroxidation assays.[4][5] While specific data for BL V is not provided in these studies, its polyphenolic structure suggests it would likely contribute to the overall antioxidant profile of the extracts.

Table 1: Antioxidant and α-Glucosidase Inhibitory Activity of Compounds from Sarcodon leucopus [4]

CompoundDPPH Scavenging IC₅₀ (μM)α-Glucosidase Inhibition IC₅₀ (μM)
Sarcoviolin βNot specified0.58
Other isolated compounds (1-10)Exhibited antioxidant effectsExhibited strong inhibitory activity

Note: This table summarizes data for compounds isolated alongside BL V from Sarcodon leucopus, as specific quantitative data for BL V's antioxidant activity is not available.

Anti-inflammatory Activity

Sarcodon scabrosus has been a source for the isolation of several anti-inflammatory compounds.[6] Topical application of these compounds was shown to suppress TPA-induced inflammation in mouse ears.[6][7] Given that BL V is also found in this species, it is plausible that it possesses similar anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Diterpenoids from Sarcodon scabrosus [8]

CompoundDose (µmol)Edema Reduction (%)
Sarcodonin A0.6375
Sarcodonin G0.6384
Neosarcodonin A0.5749
Neosarcodonin B0.5764
Neosarcodonin C0.5387

Note: This table presents data for other compounds from Sarcodon scabrosus to illustrate the anti-inflammatory potential within this genus, as direct quantitative data for BL V is not available.

Antitumor and Cytotoxic Activity

Aqueous extracts of Sarcodon aspratus and Sarcodon imbricatus have demonstrated antitumor activity against sarcoma 180 in animal models.[9][10] Furthermore, ethanol extracts of Sarcodon scabripes have shown antiproliferative activity against human cervical cancer cells (HeLa).[11] Polysaccharide fractions from Sarcodon imbricatus have also exhibited cytotoxic activity against human breast cancer MCF-7 cells.[12] These findings suggest that compounds within the Sarcodon genus, potentially including BL V, could be valuable leads for anticancer drug development.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the studies of other compounds from Sarcodon, the following methodologies would be appropriate for its characterization.

In Vitro Antioxidant Activity Assay (DPPH Method)

This assay would assess the free radical scavenging activity of BL V. A solution of BL V at various concentrations would be added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The decrease in absorbance at a specific wavelength (typically around 517 nm) would be measured spectrophotometrically. The concentration of BL V required to scavenge 50% of the DPPH radicals (IC₅₀) would then be calculated.

In Vivo Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

To evaluate the anti-inflammatory potential of BL V, a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) would be applied to the ears of mice to induce inflammation. BL V would be administered topically to the inflamed area. After a set period, the thickness and weight of the ear punches would be measured to quantify the reduction in edema compared to a control group.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of BL V on cancer cell lines (e.g., HeLa, MCF-7) would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells would be incubated with varying concentrations of BL V. The MTT solution is then added, and the resulting formazan crystals are dissolved. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader to determine the half-maximal inhibitory concentration (IC₅₀).

Signaling Pathways and Logical Relationships

While the specific molecular targets and signaling pathways modulated by this compound have not been elucidated, the known biological activities of related compounds suggest potential mechanisms of action.

Potential_Antioxidant_Mechanism_of_BL_V BL_V 1,2-Diacetoxy-4,7,8-trihydroxy- 3-(4-hydroxyphenyl)dibenzofuran (BL V) Neutralization Radical Scavenging (Donation of H+) BL_V->Neutralization ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ROS->Neutralization Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage

Caption: Proposed antioxidant mechanism of BL V through direct radical scavenging.

Hypothesized_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TPA) Pro_Inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) Inflammatory_Stimuli->Pro_Inflammatory_Mediators Inflammation Inflammation (Edema, Erythema) Pro_Inflammatory_Mediators->Inflammation BL_V 1,2-Diacetoxy-4,7,8-trihydroxy- 3-(4-hydroxyphenyl)dibenzofuran (BL V) BL_V->Pro_Inflammatory_Mediators Inhibition?

Caption: Hypothesized anti-inflammatory action of BL V via inhibition of pro-inflammatory mediators.

This compound (BL V) is a natural product with a chemical structure suggestive of significant biological activity. While direct experimental evidence is currently lacking, the well-documented antioxidant, anti-inflammatory, and antitumor properties of other compounds from the Sarcodon genus provide a strong rationale for further investigation of BL V.

Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of BL V in sufficient quantities for comprehensive biological testing.

  • Quantitative Biological Evaluation: Systematic screening of BL V for its antioxidant, anti-inflammatory, cytotoxic, and other potential therapeutic activities using established in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which BL V exerts its biological effects.

  • Synthesis: Development of a synthetic route to BL V and its analogs to enable structure-activity relationship (SAR) studies and optimization of its therapeutic properties.

A deeper understanding of the pharmacological profile of this compound will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

An In-depth Technical Guide on the Discovery, Isolation, and Biological Significance of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, also known as BL V, is a naturally occurring dibenzofuran derivative. This document provides a comprehensive overview of its discovery, and generalized protocols for its isolation and characterization based on methodologies employed for similar compounds from its natural sources. Furthermore, this guide summarizes the known biological activities and potential mechanisms of action for the broader class of dibenzofuran and benzofuran derivatives, offering insights into their therapeutic potential. Due to the limited specific data available for this compound, this guide incorporates data from structurally related compounds to provide a representative understanding of its potential biological profile.

Discovery and Natural Occurrence

This compound (BL V) has been reported in fungi of the Sarcodon genus, notably Sarcodon imbricatus, Sarcodon scabrosus, and Sarcodon leucopus.[1] The initial identification of this compound was part of broader phytochemical investigations into the secondary metabolites of these mushrooms, which are known to produce a variety of bioactive compounds, including p-terphenyl and dibenzofuran derivatives.

Experimental Protocols: Isolation and Characterization

While a specific, detailed protocol for the isolation of this compound has not been widely published, a general methodology can be inferred from the successful isolation of other phenolic compounds from Sarcodon species. The following is a representative protocol.

General Isolation Workflow

The isolation of dibenzofuran derivatives from fungal sources typically involves a multi-step process encompassing extraction, fractionation, and purification.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation fungal_biomass Dried Fungal Biomass (e.g., Sarcodon imbricatus) extraction Solvent Extraction (e.g., Ethanol or Methanol) fungal_biomass->extraction crude_extract Crude Extract extraction->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., Ethyl Acetate) crude_extract->liquid_liquid fractions Bioactive Fractions liquid_liquid->fractions column_chrom Column Chromatography (e.g., Sephadex LH-20) fractions->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Isolated Compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms

Figure 1: Generalized workflow for the isolation and characterization of dibenzofuran derivatives.
Detailed Methodologies

2.2.1. Extraction:

  • Air-dry the fruiting bodies of the Sarcodon species.

  • Grind the dried fungal material into a fine powder.

  • Macerate the powder with 95% ethanol at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude ethanol extract.

2.2.2. Fractionation:

  • Suspend the crude extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The ethyl acetate fraction is often enriched with phenolic compounds like dibenzofurans. Concentrate this fraction for further purification.

2.2.3. Purification:

  • Subject the ethyl acetate fraction to column chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pool fractions containing the compounds of interest and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution system (e.g., methanol-water).

2.2.4. Structure Elucidation:

  • The structure of the purified compound is determined using spectroscopic methods.

  • NMR Spectroscopy: 1H and 13C NMR spectra provide information on the proton and carbon framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited, the broader class of benzofuran and dibenzofuran derivatives has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. The following tables summarize representative quantitative data for some of these derivatives.

Table 1: Anti-inflammatory Activity of Benzofuran Derivatives
CompoundAssayTarget/Cell LineIC50 (µM)Reference
Compound 5d (piperazine/benzofuran hybrid)NO ProductionRAW 264.752.23 ± 0.97[2]
DK-1014 (2-arylbenzofuran)IL-6 InhibitionLPS-stimulated Raw264.7Notable Inhibition[3]
Fluorinated Benzofuran DerivativeIL-6 SecretionMacrophages1.2 - 9.04[1]
Fluorinated Benzofuran DerivativeNO SecretionMacrophages2.4 - 5.2[1]
Table 2: Anticancer Activity of Benzofuran and Dibenzofuran Derivatives
CompoundCell LineActivityIC50 (µM)Reference
New p-terphenyl derivative (from S. imbricatus)SW480 (Colon Cancer)Cytotoxicity55.02 ± 1.79[4]
New p-terphenyl derivative (from S. imbricatus)HL-60 (Leukemia)Cytotoxicity44.71 ± 2.15[4]
MCC1019 (Benzofuran derivative)A549 (Lung Adenocarcinoma)PLK1 PBD Inhibition16.4[5]
Dibenzofuran-4-carboxamide derivativeMV4-11 (AML)CytotoxicityLow micromolar[6]

Signaling Pathways

The biological effects of benzofuran and dibenzofuran derivatives are often attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathways

Many benzofuran derivatives exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][3] These pathways are crucial for the production of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibition Inhibition by Benzofurans LPS LPS IKK IKKα/β LPS->IKK MAPK MAPK (ERK, p38, JNK) LPS->MAPK NFkB NF-κB (p65) IKK->NFkB cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->cytokines mediators Inflammatory Mediators (NO, COX-2) NFkB->mediators MAPK->cytokines MAPK->mediators benzofuran Benzofuran Derivatives benzofuran->IKK Inhibit benzofuran->MAPK Inhibit

Figure 2: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Anticancer Signaling Pathways

The anticancer activity of some benzofuran derivatives has been linked to the inhibition of the AKT/mTOR signaling pathway, which is often dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.[5]

G cluster_receptor Growth Factor Signaling cluster_pathway AKT/mTOR Pathway cluster_cellular_effects Cellular Effects cluster_inhibition Inhibition by Benzofurans GF Growth Factors receptor Receptor Tyrosine Kinase GF->receptor AKT AKT receptor->AKT mTOR mTOR AKT->mTOR proliferation Cell Proliferation mTOR->proliferation survival Cell Survival mTOR->survival benzofuran Benzofuran Derivatives benzofuran->AKT Inhibit

Figure 3: Inhibition of the AKT/mTOR signaling pathway by benzofuran derivatives.

Conclusion and Future Directions

This compound is a member of the dibenzofuran class of natural products with potential biological activities. While specific data on this compound remains limited, the broader family of benzofuran and dibenzofuran derivatives exhibits promising anti-inflammatory and anticancer properties. These activities appear to be mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and AKT/mTOR.

Future research should focus on the targeted isolation and comprehensive biological evaluation of this compound to elucidate its specific therapeutic potential. Further investigation into its mechanism of action will be crucial for its development as a potential drug lead. The synthesis of this and related dibenzofuran derivatives could also provide a more consistent supply for in-depth pharmacological studies.

References

Structural Elucidation of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, a naturally occurring dibenzofuran derivative. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed characterization of this compound.

Compound Identification

Compound Name: this compound Synonym: BL V Molecular Formula: C₂₂H₁₆O₉ Molecular Weight: 424.36 g/mol

This compound has been isolated from the fruiting bodies of the edible mushroom Sarcodon imbricatus.[1] Its structural framework is based on a dibenzofuran core, substituted with acetoxy, hydroxy, and a 4-hydroxyphenyl group.

Experimental Protocols

The structural elucidation of this compound was achieved through a combination of chromatographic separation and extensive spectroscopic analysis.

Isolation Procedure

The dried fruiting bodies of Sarcodon imbricatus were subjected to extraction with ethanol. The resulting crude extract was then fractionated using various chromatographic techniques, including silica gel column chromatography, to isolate the pure compound.

Spectroscopic Analysis

The definitive structure of the compound was established using a suite of modern spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMBC, HSQC) experiments were conducted to determine the proton and carbon framework of the molecule and to establish the connectivity between atoms.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) were employed to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR analysis was used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

  • Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule, confirming the presence of a conjugated aromatic system.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analyses of this compound.

Table 1: ¹H-NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available in search results
Table 2: ¹³C-NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
Data not available in search results
Table 3: Mass Spectrometry Data
TechniqueIonm/z
HR-ESI-MS[M+H]⁺Data not available in search results

(Note: Specific chemical shift values and mass spectrometry fragmentation data were not available in the provided search results. The tables are structured to be populated with this information upon its availability.)

Structural Elucidation Workflow

The logical process of deducing the structure of this compound is outlined in the following diagram. This workflow illustrates how data from various spectroscopic techniques are integrated to build a complete molecular picture.

structural_elucidation_workflow cluster_isolation Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure Final Structure Sarcodon Sarcodon imbricatus Extraction Ethanol Extraction Sarcodon->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Pure_Compound Pure Compound (BL V) Chromatography->Pure_Compound MS Mass Spectrometry (HR-ESI-MS) NMR NMR Spectroscopy (1D & 2D) IR IR Spectroscopy UV UV-Vis Spectroscopy Molecular_Formula Molecular Formula (C22H16O9) MS->Molecular_Formula Connectivity Proton-Carbon Framework & Connectivity NMR->Connectivity Functional_Groups Functional Groups (-OH, C=O, Aromatic) IR->Functional_Groups Conjugation Conjugated System UV->Conjugation Final_Structure 1,2-Diacetoxy-4,7,8-trihydroxy-3- (4-hydroxyphenyl)dibenzofuran Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure Conjugation->Final_Structure

Caption: Workflow for the structural elucidation of the target compound.

Signaling Pathways and Biological Activity

While the detailed biological activities and specific signaling pathway interactions of this compound have not been extensively reported, compounds belonging to the dibenzofuran class are known to exhibit a wide range of pharmacological properties. Further research is warranted to explore the therapeutic potential of this specific molecule.

The general biological activities of dibenzofuran derivatives suggest potential areas of investigation for this compound. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive dibenzofuran, providing a conceptual framework for future research.

hypothetical_signaling_pathway Compound 1,2-Diacetoxy-4,7,8-trihydroxy-3- (4-hydroxyphenyl)dibenzofuran Receptor Cell Surface Receptor Compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation/Inhibition Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway potentially modulated by the compound.

Conclusion

The structure of this compound has been unequivocally determined through a combination of isolation from a natural source, Sarcodon imbricatus, and comprehensive spectroscopic analysis. This technical guide provides a foundational understanding of the methodologies and data integral to its characterization. Further investigation into the biological activities and mechanisms of action of this compound is a promising area for future research in drug discovery and development.

References

An In-depth Technical Guide on the Spectroscopic Data for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield specific, experimentally determined spectroscopic data for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran. This guide, therefore, provides a detailed theoretical analysis of the expected spectroscopic characteristics based on the compound's structure and data from analogous compounds. The experimental protocols described are general standard procedures for the respective analytical techniques.

Introduction

This compound is a complex polyphenolic compound belonging to the dibenzofuran class. Its structure, featuring a dibenzofuran core with multiple hydroxyl and acetoxy substituents, as well as a hydroxyphenyl group, suggests potential biological activities of interest to the pharmaceutical and nutraceutical industries. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and further development. This document outlines the predicted spectroscopic data and the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and known data for similar chemical moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 500 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Acetoxy (2 x -OCOCH₃)2.1 - 2.4s-
Aromatic (dibenzofuran core)6.5 - 8.0d, s7.0 - 9.0
Aromatic (hydroxyphenyl group)6.8 - 7.5d~8.5
Phenolic Hydroxyls (-OH)9.0 - 11.0br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 125 MHz)

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Acetoxy (-C OCH₃)20.0 - 22.0
Acetoxy (-OC O-)168.0 - 171.0
Aromatic C-H100.0 - 130.0
Aromatic C-O (hydroxyl)140.0 - 160.0
Aromatic C-O (ether)145.0 - 165.0
Aromatic Quaternary115.0 - 150.0

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

IonPredicted m/zNotes
[M+H]⁺425.0867Molecular ion (positive mode)
[M-H]⁻423.0722Molecular ion (negative mode)
[M+Na]⁺447.0686Sodium adduct
[M-CH₂CO]⁻381.0616Loss of a ketene group from an acetate
[M-2(CH₂CO)]⁻339.0510Loss of two ketene groups

Table 4: Predicted UV-Vis Spectroscopic Data (in Methanol)

BandPredicted λmax (nm)Associated Electronic Transition
Band I320 - 360π → π* (cinnamoyl system)
Band II250 - 280π → π* (benzoyl system)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a 5 mm NMR tube.[1][2] The solution must be homogeneous and free of particulate matter.[2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is run. Due to the lower natural abundance of ¹³C, a higher sample concentration (10-30 mg) and a greater number of scans are typically required.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2 Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample (e.g., 1-10 µg/mL) is prepared in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.[3] A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source is used.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

  • Tandem MS (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

  • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern in the MS/MS spectrum provides information about the compound's structure.[4][5]

3.3 UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).[6] A blank sample containing only the solvent is also prepared.[6]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Data Acquisition: The spectrophotometer is first zeroed with the blank cuvette. The UV-Vis spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-600 nm).[6]

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.[7]

Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and characterization of a novel natural product like this compound.

G cluster_extraction Extraction & Isolation cluster_characterization Spectroscopic Characterization cluster_verification Structure Verification A Plant/Fungal Material B Solvent Extraction A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column, HPLC) C->D E Pure Compound D->E G NMR (1H, 13C, 2D) E->G Analysis H Mass Spectrometry (HRMS, MS/MS) E->H Analysis I UV-Vis Spectroscopy E->I Analysis J FTIR Spectroscopy E->J Analysis F Structural Elucidation K Data Interpretation & Comparison F->K G->F H->F I->F J->F L Proposed Structure K->L M Confirmation (e.g., Synthesis) L->M

General workflow for natural product isolation and characterization.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its expected spectroscopic properties. The detailed general protocols offer a clear path for researchers to obtain and interpret the necessary data for the unambiguous characterization of this and similar complex natural products. Further research is warranted to isolate or synthesize this compound and validate these predictions experimentally.

References

The Architecture of Nature's Dibenzofurans: A Biosynthetic Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran derivatives represent a structurally diverse class of natural products with a wide array of biological activities, ranging from antimicrobial and antiviral to anticancer and neuroprotective.[1][2][3] Found in lichens, fungi, plants, and bacteria, these heterocyclic compounds have garnered significant interest from the scientific community for their potential as scaffolds in drug discovery.[1][2][3] Understanding the intricate biosynthetic pathways that nature employs to construct these complex molecules is paramount for their targeted synthesis, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of dibenzofuran derivatives, with a focus on key enzymatic players, precursor molecules, and detailed experimental protocols relevant to their study.

Core Biosynthetic Pathways

The biosynthesis of dibenzofuran derivatives predominantly proceeds through polyketide or shikimate pathways, culminating in oxidative cyclization reactions to form the characteristic tricyclic dibenzofuran core.[4][5] Key enzymatic steps often involve polyketide synthases (PKSs), cytochrome P450 monooxygenases (CYP450s), and various tailoring enzymes that introduce functional group diversity.

The Usnic Acid Pathway: A Case Study in Polyketide-Derived Dibenzofurans

Usnic acid, a well-known lichen-derived dibenzofuran, serves as a prime example of a polyketide-based biosynthetic route.[6] The pathway commences with the synthesis of the precursor molecule, methylphloroacetophenone, from acetyl-CoA and malonyl-CoA by a polyketide synthase.[7][8] Subsequent oxidative coupling of two methylphloroacetophenone units, catalyzed by a cytochrome P450 monooxygenase, leads to the formation of the dibenzofuran core.[9]

The key enzymes in the biosynthesis of usnic acid in the lichen-forming fungus Cladonia uncialis have been identified as methylphloracetophenone synthase (MPAS), a non-reducing polyketide synthase, and methylphloracetophenone oxidase (MPAO), a cytochrome P450 enzyme.[9]

Usnic_Acid_Biosynthesis cluster_precursor Precursor Synthesis cluster_coupling Oxidative Coupling & Cyclization Acetyl_CoA Acetyl-CoA PKS Methylphloracetophenone Synthase (MPAS) (Polyketide Synthase) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Methylphloroacetophenone Methylphloroacetophenone Dimerization Oxidative Phenolic Coupling Methylphloroacetophenone->Dimerization 2 molecules PKS->Methylphloroacetophenone Usnic_Acid Usnic Acid Dimerization->Usnic_Acid P450 Methylphloracetophenone Oxidase (MPAO) (Cytochrome P450) P450->Dimerization

Figure 1: Biosynthetic pathway of usnic acid.
The Pannaric Acid Pathway: An Alternative Polyketide Route

Pannaric acid, another lichen-derived dibenzofuran, is also synthesized via a polyketide pathway. While the specific enzymes have not been as extensively characterized as those for usnic acid, the general mechanism is believed to involve the oxidative coupling of two molecules of orsellinic acid, a common polyketide-derived phenolic acid.

Pannaric_Acid_Biosynthesis cluster_precursor Precursor Synthesis cluster_coupling Oxidative Coupling Polyketide_Precursors Polyketide Precursors (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase Polyketide_Precursors->PKS Orsellinic_Acid Orsellinic Acid Oxidative_Coupling Oxidative Coupling Orsellinic_Acid->Oxidative_Coupling 2 molecules PKS->Orsellinic_Acid Pannaric_Acid Pannaric Acid Oxidative_Coupling->Pannaric_Acid Oxidative_Enzymes Oxidative Enzymes (e.g., P450s, Laccases) Oxidative_Enzymes->Oxidative_Coupling

Figure 2: Proposed biosynthetic pathway of pannaric acid.

Quantitative Data on Dibenzofuran Biosynthesis

Quantitative analysis of biosynthetic pathways is crucial for understanding reaction efficiencies and for metabolic engineering efforts. The following tables summarize available data on enzyme kinetics and product yields for select dibenzofuran derivatives.

EnzymeSubstrateProductKm (µM)kcat (min-1)Source OrganismReference
Cytochrome P450 2D6(R)-ReticulineSalutaridine2-3-Homo sapiens (mammalian model for phenol coupling)[10]
Cytochrome P450 3A4(R)-ReticulineSalutaridine500-1000-Homo sapiens (mammalian model for phenol coupling)[10]
IptA (Prenyltransferase)L-Tryptophan & DMAPP6-Dimethylallyl-L-Tryptophan-6.13 (catalytic efficiency)Streptomyces sp. SN-593[11]

Table 1: Kinetic Parameters of Enzymes Involved in Phenol Coupling and Prenylation. Note: Data for a dedicated dibenzofuran synthase is limited; the provided data for human P450s illustrates the kinetics of a key reaction type. The IptA data demonstrates the efficiency of a related enzyme from Streptomyces.

Dibenzofuran DerivativeSource OrganismYieldReference
(S)-Usnic AcidCladonia foliacea420 mg from 100 g of dried lichen[12]
Dibenzofuran4,4'-Bichlorobiphenyl (precursor)Max. 4 mmol / mol precursor at 650°C[13]

Table 2: Yields of Dibenzofuran Derivatives from Natural and Synthetic Precursors.

Experimental Protocols

Quantification of Usnic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for the quantification of usnic acid in lichen extracts.[1][12][14][15]

Materials:

  • Lichen sample

  • Ethanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Usnic acid standard

  • HPLC system with UV/PAD detector

  • XBridge Phenyl column (e.g., 5 µm, 4.6 × 150 mm)

Procedure:

  • Extraction:

    • Grind the dried lichen sample to a fine powder.

    • Extract a known weight of the powder with ethanol using a suitable method (e.g., sonication, microwave-assisted extraction).

    • Filter the extract and dilute to a known volume with ethanol.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

    • Gradient: A typical gradient could be 75% to 100% B over 7 minutes, followed by a 1-minute hold at 100% B, and re-equilibration.[12]

    • Flow Rate: 1 mL/min.

    • Detection: Monitor at a wavelength of 282 nm or 350 nm.[14]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the usnic acid standard.

    • Inject the sample extract and determine the peak area corresponding to usnic acid.

    • Calculate the concentration of usnic acid in the sample by comparing its peak area to the calibration curve.

Heterologous Expression and Purification of a Fungal Cytochrome P450 Enzyme

This protocol provides a general framework for the expression of a fungal P450 in a yeast host, such as Saccharomyces cerevisiae or Pichia pastoris, based on established methods.[5][16][17][18]

Materials:

  • Yeast expression vector (e.g., pYES2.1/V5-His-TOPO)

  • Competent yeast cells (S. cerevisiae or P. pastoris)

  • Yeast growth media (e.g., YPD, selective media with galactose for induction)

  • Lysis buffer (e.g., potassium phosphate buffer with glycerol and protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Imidazole solutions for washing and elution

  • SDS-PAGE reagents

Procedure:

  • Gene Cloning:

    • Amplify the cDNA of the target P450 gene from the source organism.

    • Clone the P450 gene into the yeast expression vector, ensuring it is in-frame with any affinity tags (e.g., His-tag).

  • Yeast Transformation:

    • Transform the expression vector into competent yeast cells using a standard method (e.g., lithium acetate/PEG).

    • Select for positive transformants on appropriate selective media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in non-inducing medium.

    • Inoculate a larger culture with the starter culture and grow to mid-log phase.

    • Induce protein expression by adding galactose (for S. cerevisiae with GAL promoter) or methanol (for P. pastoris with AOX1 promoter).

    • Continue to grow the culture for 24-48 hours.

  • Cell Lysis and Microsome Preparation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., using glass beads, French press, or enzymatic digestion).

    • Prepare microsomes by differential centrifugation.

  • Purification:

    • Solubilize the microsomal membrane proteins using a suitable detergent.

    • Load the solubilized protein onto a Ni-NTA column.

    • Wash the column with a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged P450 enzyme with a high concentration of imidazole.

  • Analysis:

    • Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.

    • Confirm the presence of the P450 enzyme by Western blotting using an anti-His-tag antibody.

CRISPR/Cas9-Mediated Gene Knockout in Aspergillus

This protocol outlines a general procedure for gene knockout in filamentous fungi like Aspergillus, a common host for natural product biosynthesis, using the CRISPR/Cas9 system.[8][19][20][21][22]

Materials:

  • Aspergillus strain

  • Plasmids for Cas9 and guide RNA (gRNA) expression

  • Donor DNA template for homologous recombination (containing a selection marker)

  • Protoplasting enzyme mix (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-calcium chloride solution

  • Selective growth media

Procedure:

  • gRNA Design and Plasmid Construction:

    • Design one or more gRNAs targeting the gene of interest.

    • Clone the gRNA sequence(s) into the gRNA expression plasmid.

    • Construct a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene) flanked by homology arms corresponding to the regions upstream and downstream of the target gene.

  • Protoplast Preparation:

    • Grow the Aspergillus strain in liquid medium.

    • Harvest the mycelia and treat with a protoplasting enzyme mix to generate protoplasts.

  • Transformation:

    • Co-transform the protoplasts with the Cas9 expression plasmid and the gRNA/donor DNA plasmid using a PEG-calcium chloride-mediated method.

  • Selection and Screening:

    • Plate the transformed protoplasts on selective media containing the appropriate antibiotic.

    • Isolate individual colonies and screen for the desired gene knockout by PCR using primers that flank the target region.

  • Verification:

    • Confirm the gene knockout by sequencing the PCR product to verify the insertion of the selectable marker and the deletion of the target gene.

    • Analyze the mutant strain for the loss of the corresponding natural product by HPLC or LC-MS.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product.[6][7][23][24][25][26][27][28][29][30]

General Workflow:

  • Precursor Selection: Choose an isotopically labeled precursor (e.g., 13C-acetate, 13C-glucose, 15N-amino acids) that is expected to be incorporated into the dibenzofuran derivative of interest.

  • Feeding Experiment:

    • Culture the producing organism (e.g., fungus, bacterium, plant cell culture) under standard conditions.

    • Introduce the labeled precursor into the culture medium at a specific growth phase.

    • Continue the culture for a period sufficient for the biosynthesis of the target compound.

  • Isolation and Purification:

    • Harvest the biomass or culture broth.

    • Extract the secondary metabolites.

    • Purify the dibenzofuran derivative of interest using chromatographic techniques (e.g., HPLC).

  • Analysis:

    • Analyze the purified compound by mass spectrometry (MS) to determine the mass shift due to the incorporation of the stable isotope.

    • Analyze the compound by nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) to determine the specific positions of the incorporated isotopes.

  • Pathway Elucidation:

    • Based on the labeling pattern, deduce the biosynthetic pathway and the origin of the carbon and nitrogen atoms in the molecule.

Isotopic_Labeling_Workflow Start Select Labeled Precursor Feeding Administer to Culture Start->Feeding Incubation Incubate for Biosynthesis Feeding->Incubation Extraction Extract Metabolites Incubation->Extraction Purification Purify Target Compound Extraction->Purification Analysis Analyze by MS and NMR Purification->Analysis Elucidation Elucidate Biosynthetic Pathway Analysis->Elucidation

Figure 3: General workflow for isotopic labeling experiments.

Conclusion

The biosynthesis of dibenzofuran derivatives is a fascinating area of natural product chemistry, offering numerous opportunities for scientific discovery and drug development. By leveraging a combination of genomic, biochemical, and analytical techniques, researchers can unravel the intricate enzymatic machinery responsible for the construction of these potent molecules. The detailed methodologies and pathway diagrams presented in this guide provide a solid foundation for further exploration into this exciting field. As our understanding of these biosynthetic pathways deepens, so too will our ability to harness nature's chemical ingenuity for the benefit of human health.

References

Methodological & Application

Application Note: Quantification of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran in Human Plasma and Urine by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of 1,2-diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran in human plasma and urine. The compound, a complex polyphenol, is hypothesized to possess significant biological activity, necessitating a reliable analytical method for pharmacokinetic and metabolism studies. The protocols provided herein cover sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data.

Introduction

This compound is a polyphenolic compound belonging to the dibenzofuran class.[1] Compounds with similar structures, derived from natural sources, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects.[2][3] The therapeutic potential of such molecules is often evaluated through preclinical and clinical studies, which require accurate measurement of the compound's concentration in biological matrices. This document provides a detailed protocol for a validated UHPLC-MS/MS assay to quantify this specific dibenzofuran derivative in human plasma and urine, supporting its development as a potential therapeutic agent.

Experimental Protocols

Materials and Reagents
  • Analyte and Internal Standard (IS):

    • This compound (Reference Standard, >98% purity)

    • Stable Isotope Labeled (¹³C₆)-1,2-diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (Internal Standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate

    • β-glucuronidase/sulfatase from Helix pomatia[2][4]

    • Human plasma and urine (drug-free, sourced from a certified vendor)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.[2]

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

2.3.1. Human Plasma Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (blank, standards, QCs, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.

2.3.2. Human Urine Sample Preparation (Enzymatic Hydrolysis and SPE) To account for potential phase II metabolism (glucuronidation and sulfation), urine samples are treated with a deconjugating enzyme.[2][6]

  • Aliquot 500 µL of urine samples into a 2 mL tube.

  • Add 50 µL of the IS working solution (100 ng/mL).

  • Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/sulfatase solution (2500 units/mL).[4]

  • Vortex and incubate at 37°C for 4 hours.[7]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.[8]

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

UHPLC-MS/MS Conditions
  • UHPLC System: Shimadzu Nexera or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Q1: 423.1 m/z → Q3: 381.1 m/z (Quantifier), 339.1 m/z (Qualifier)

    • IS (¹³C₆): Q1: 429.1 m/z → Q3: 387.1 m/z

  • Key MS Parameters:

    • IonSpray Voltage: -4500 V

    • Source Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

Data Presentation: Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[9][10]

Table 1: Calibration Curve Linearity

Matrix Calibration Range (ng/mL) Regression Model
Human Plasma 0.5 - 500 Linear, 1/x² weighting >0.995

| Human Urine | 1.0 - 1000 | Linear, 1/x² weighting | >0.996 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

Matrix QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Plasma LLOQ 0.5 6.8 104.2 8.1 102.5
Low 1.5 5.1 98.7 6.5 99.1
Mid 75 3.4 101.5 4.2 100.8
High 400 2.9 97.9 3.8 98.5
Urine LLOQ 1.0 7.2 105.1 8.9 103.3
Low 3.0 5.8 102.3 6.9 101.7
Mid 150 4.1 99.4 5.3 100.2
High 800 3.5 98.1 4.5 99.3

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Table 3: Recovery and Matrix Effect

Matrix QC Level Concentration (ng/mL) Mean Recovery (%) Mean Matrix Effect (%) IS-Normalized Matrix Factor
Plasma Low 1.5 89.5 94.2 0.98
High 400 92.1 96.8 1.01
Urine Low 3.0 94.3 98.1 1.02
High 800 96.8 99.5 1.01

Acceptance Criteria: Consistent and reproducible recovery; IS-normalized matrix factor CV ≤15%.

Mandatory Visualizations

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation P1 100 µL Plasma P2 Add Internal Standard P1->P2 P3 Protein Precipitation (300 µL Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Evaporate Supernatant P4->P5 P6 Reconstitute P5->P6 Analysis UHPLC-MS/MS Analysis P6->Analysis U1 500 µL Urine U2 Add IS & Buffer U1->U2 U3 Enzymatic Hydrolysis (β-glucuronidase/sulfatase) U2->U3 U4 Solid-Phase Extraction (SPE) U3->U4 U5 Elute & Evaporate U4->U5 U6 Reconstitute U5->U6 U6->Analysis

Caption: Experimental workflow for biological sample preparation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates Compound Dibenzofuran Compound Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Binds & Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release DNA DNA Binding NFkB_active->DNA Translocation Nucleus Nucleus Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

References

Therapeutic Potential of Dibenzofuran Derivatives: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Dibenzofuran derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These compounds, found in various natural sources and also accessible through synthetic routes, have demonstrated promising therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6] This document provides a detailed overview of these applications, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Applications

Dibenzofuran derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[4][7] Their mechanisms of action are varied and include the inhibition of key kinases involved in cancer cell proliferation and survival.[8]

A notable example is a series of dibenzofuran derivatives inspired by the natural product cercosporamide, which have been identified as potent dual inhibitors of Pim kinases and CLK1 kinase.[8] Pim kinases are overexpressed in a variety of hematological malignancies and solid tumors, playing a crucial role in cell proliferation and survival.[8]

Table 1: Anticancer Activity of Dibenzofuran Derivatives

Compound/DerivativeTargetCell LineIC50 ValueReference
Cercosporamide-derived dibenzofuran (lead compound 44)Pim-1/2 kinases, CLK1MV4-11 (AML)Low micromolar[8]
Kehokorins A, D, and ENot specifiedHeLa1.5 - 6.1 mg/mL[4]
Fluorinated benzofuran derivativesNot specifiedHCT116IC50 of 19.5 and 24.8 µM for compounds 1 and 2[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of dibenzofuran derivatives on cancer cell lines.

Objective: To determine the concentration of a dibenzofuran derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Dibenzofuran derivative stock solution (in DMSO)

  • Cancer cell line (e.g., HeLa, MV4-11, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the dibenzofuran derivative in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Dibenzofuran Derivatives add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_cells Incubate for 48-72h add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of dibenzofuran derivatives using the MTT assay.

Anti-inflammatory Applications

Dibenzofuran derivatives have also demonstrated significant anti-inflammatory properties.[5] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways such as the NF-κB and MAPK pathways.[5]

Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and decreasing the secretion of inflammatory mediators.[10][11]

Table 2: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

MediatorIC50 Range (µM)Reference
Interleukin-6 (IL-6)1.2 - 9.04[10][11]
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3[10][11]
Nitric Oxide (NO)2.4 - 5.2[10][11]
Prostaglandin E2 (PGE2)1.1 - 20.5[10][11]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol describes the Griess assay to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Objective: To assess the inhibitory effect of dibenzofuran derivatives on NO production in LPS-stimulated macrophages.

Materials:

  • Dibenzofuran derivative stock solution (in DMSO)

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the dibenzofuran derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibitor Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates COX2 COX-2 MAPK->COX2 induces NOS2 NOS2 MAPK->NOS2 induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, etc.) NFkB->Pro_inflammatory_Cytokines induces Dibenzofuran Dibenzofuran Derivatives Dibenzofuran->MAPK Dibenzofuran->NFkB

Caption: Inhibition of LPS-induced inflammatory signaling pathways by dibenzofuran derivatives.

Neuroprotective Applications

Several dibenzofuran derivatives have been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[6][12] Their mechanisms of action include the inhibition of cholinesterases and β-secretase (BACE1), enzymes that play a key role in the pathogenesis of Alzheimer's disease.[12]

A series of 2-arylbenzofuran derivatives have shown good dual inhibitory activity against both acetylcholinesterase (AChE) and BACE1.[12]

Table 3: Neuroprotective Activity of 2-Arylbenzofuran Derivatives

CompoundTargetIC50 (µM)Reference
Compound 20Acetylcholinesterase (AChE)0.086 ± 0.01[12]
Donepezil (standard)Acetylcholinesterase (AChE)0.085 ± 0.01[12]
Compound 8β-secretase (BACE1)< Baicalein (0.087 ± 0.03)[12]
Compound 19β-secretase (BACE1)< Baicalein (0.087 ± 0.03)[12]
Compound 20β-secretase (BACE1)< Baicalein (0.087 ± 0.03)[12]

Furthermore, certain benzofuran-2-carboxamide derivatives have demonstrated neuroprotective effects against NMDA-induced excitotoxicity and possess antioxidant properties.[13][14][15]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

Objective: To evaluate the AChE inhibitory activity of dibenzofuran derivatives.

Materials:

  • Dibenzofuran derivative stock solution (in DMSO)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the dibenzofuran derivative solution at various concentrations.

  • Enzyme Addition: Add 50 µL of AChE solution in phosphate buffer and incubate for 15 minutes at 25°C.

  • DTNB Addition: Add 125 µL of DTNB solution.

  • Substrate Addition: Start the reaction by adding 25 µL of ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated by comparing the rates of the sample to the vehicle control. Determine the IC50 value.

logical_relationship_ad cluster_pathology Alzheimer's Disease Pathology cluster_enzymes Key Enzymes cluster_inhibitor Inhibition APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Plagues APP->Abeta cleaved by BACE1 Neurodegeneration Neurodegeneration Abeta->Neurodegeneration leads to ACh Acetylcholine (ACh) ACh->Neurodegeneration deficiency contributes to BACE1 β-secretase (BACE1) AChE Acetylcholinesterase (AChE) AChE->ACh degrades Dibenzofuran Dibenzofuran Derivatives Dibenzofuran->BACE1 Dibenzofuran->AChE

Caption: Dual inhibitory mechanism of dibenzofuran derivatives in Alzheimer's disease pathology.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a complex polyphenolic compound belonging to the dibenzofuran class of molecules. Its structure, featuring multiple hydroxyl and acetyl groups, suggests it may possess a range of biological activities. Dibenzofuran derivatives have been investigated for their potential anti-inflammatory, antioxidant, and anticancer properties. Due to its polyphenolic nature, this compound is predicted to be poorly soluble in aqueous solutions.

Q2: In which solvents is this compound expected to be soluble?

A2: Based on the structural characteristics of polyphenolic compounds and dibenzofurans, this compound is expected to be most soluble in polar aprotic solvents and, to a lesser extent, in some polar protic solvents. The following table provides hypothetical solubility data for illustrative purposes.

Data Presentation: Hypothetical Solubility of this compound

SolventTypePredicted Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
AcetonePolar Aprotic~ 20-30
EthanolPolar Protic~ 5-10
MethanolPolar Protic~ 5-10
WaterPolar Protic< 0.1
Phosphate-Buffered Saline (PBS)Aqueous Buffer< 0.01

Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Q3: Why does my compound precipitate when I dilute my DMSO stock solution in aqueous buffer for a cell-based assay?

A3: This is a common issue with hydrophobic compounds.[1] Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar and polar compounds and is often used to prepare concentrated stock solutions.[2] However, when the DMSO stock is diluted into an aqueous buffer (like cell culture media or PBS), the overall solvent environment becomes highly polar. Since the compound is poorly soluble in water, it precipitates out of the solution. The final concentration of DMSO in the assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced cell toxicity.[3]

Troubleshooting Guides

Issue 1: Compound is difficult to dissolve initially.

Symptoms:

  • Visible solid particles remain in the solvent after vortexing or sonication.

  • The solution appears cloudy or as a suspension.

Troubleshooting Steps:

  • Solvent Selection:

    • Primary Choice: Start with 100% DMSO. It is a powerful solvent for a wide range of compounds.[2]

    • Alternatives: If DMSO is not suitable for your downstream application, consider other organic solvents like acetone or ethanol. Propolis, which is rich in polyphenols, dissolves well in DMSO, followed by ethanol and acetone.

  • Gentle Heating:

    • Warm the solution gently in a water bath (e.g., 37°C). Increased temperature can enhance the solubility of many compounds. Be cautious with heat-sensitive compounds.

  • Sonication:

    • Use a bath sonicator to break up particles and increase the surface area for dissolution.

  • Particle Size Reduction:

    • If you have the solid compound, reducing its particle size (micronization) can increase the dissolution rate by increasing the surface area-to-volume ratio.

Issue 2: Precipitation upon dilution of stock solution in aqueous media.

Symptoms:

  • A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when added to a buffer or cell culture medium.

Troubleshooting Steps:

  • Stepwise Dilution:

    • Avoid adding the stock solution directly to the full volume of the aqueous medium. Instead, perform serial dilutions in a mixture of the organic solvent and the aqueous medium, gradually increasing the proportion of the aqueous component.[3]

  • Use of Co-solvents:

    • If permissible in your experimental setup, the addition of a small amount of a biocompatible co-solvent to the final solution can help maintain solubility. Examples include polyethylene glycol (PEG), glycerol, or specific surfactants like Tween 80.[3]

  • Lowering Buffer Ionic Strength:

    • High ionic strength buffers can sometimes decrease the solubility of hydrophobic compounds.[4] If your experiment allows, try using a lower concentration of the buffer salts (e.g., 25 mM instead of 100 mM).[4]

  • pH Adjustment:

    • The charge state of a molecule can significantly impact its solubility. For compounds with ionizable groups (like the hydroxyl groups on this dibenzofuran), adjusting the pH of the buffer might increase solubility. However, be mindful that pH changes can also affect your biological system.

  • Nanoparticle Formulation:

    • For in vivo or some in vitro applications, formulating the compound into nanoparticles can significantly improve its aqueous dispersibility and bioavailability.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM solution of this compound (MW ≈ 424.36 g/mol ), you will need 4.24 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Preparing a Working Solution for a Cell-Based Assay

This protocol aims to prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.

  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution.

  • Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium. Mix immediately by gentle pipetting or inverting the tube.

  • Vortexing upon Dilution: To minimize precipitation, add the compound to a vigorously mixed system. For example, place the small volume of the stock solution in the cap of a microfuge tube containing the medium, cap it, invert, and immediately vortex.[1]

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation. A slight haze may indicate the formation of very small particles.

  • Control: Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without the compound.[3]

Mandatory Visualizations

Signaling Pathway: Inhibition of NF-κB by a Polyphenolic Dibenzofuran

Many polyphenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][5][6] The diagram below illustrates a plausible mechanism where a compound like this compound could interfere with this pathway, for instance, by inhibiting the IκB kinase (IKK) complex.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow: Troubleshooting Compound Solubility for an In Vitro Enzyme Inhibition Assay

The following workflow outlines a logical sequence of steps to address solubility issues when testing a new compound in an enzyme inhibition assay.

Solubility_Workflow start Start: New Compound dissolve_dmso Attempt to dissolve in 100% DMSO (e.g., 10 mM stock) start->dissolve_dmso check_solubility Is it fully dissolved? dissolve_dmso->check_solubility sonicate_heat Apply sonication and/or gentle heat (37°C) check_solubility->sonicate_heat No prepare_working Prepare working solution by diluting stock in aqueous assay buffer check_solubility->prepare_working Yes sonicate_heat->dissolve_dmso check_precipitation Does it precipitate? prepare_working->check_precipitation run_assay Proceed with enzyme inhibition assay check_precipitation->run_assay No troubleshoot Troubleshooting Options check_precipitation->troubleshoot Yes end End: Data Analysis run_assay->end option1 1. Use stepwise dilution troubleshoot->option1 option2 2. Add a co-solvent (e.g., PEG) troubleshoot->option2 option3 3. Lower buffer ionic strength troubleshoot->option3 retest Re-test solubility of working solution option1->retest option2->retest option3->retest retest->check_precipitation

Caption: A logical workflow for addressing solubility issues.

References

Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of polyphenolic compounds in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to inform your research.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that cause the degradation of polyphenolic compounds in solution?

A1: The stability of polyphenolic compounds is influenced by a combination of intrinsic and extrinsic factors. The primary drivers of degradation include:

  • pH: Polyphenols are generally more stable in acidic conditions (pH 3-6) and become increasingly unstable in neutral to alkaline environments.[1] High pH can lead to auto-oxidation and irreversible structural changes.[2][3]

  • Temperature: Elevated temperatures accelerate degradation reactions, including oxidation and epimerization.[1][4][5] While some polyphenols may show increased extraction yields at higher temperatures, prolonged exposure often leads to significant losses.[5][6][7]

  • Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of polyphenols. This can be exacerbated by exposure to air and light.

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation and accelerate the degradation of many polyphenolic compounds.

  • Enzymes: In plant extracts, enzymes such as polyphenol oxidase (PPO) and peroxidase (POD) can cause rapid enzymatic browning and degradation of polyphenols if not properly inactivated.

  • Metal Ions: The presence of metal ions (e.g., iron, copper) can catalyze oxidative degradation reactions.

  • Interactions with other molecules: Polyphenols can interact with other components in the solution, such as proteins and carbohydrates, which can either stabilize or destabilize them.

Q2: I'm observing a rapid color change in my polyphenol solution. What is causing this and how can I prevent it?

A2: A rapid color change, often to a brown or darker hue, is a common indicator of polyphenol degradation, specifically oxidation. This can be due to either enzymatic or non-enzymatic oxidation.

  • Enzymatic Browning: If you are working with crude plant extracts, this is likely due to the activity of enzymes like polyphenol oxidase (PPO). To prevent this, you can:

    • Heat Treatment (Blanching): Briefly heating the plant material or extract can denature and inactivate these enzymes.

    • Use of Chelating Agents: Agents like EDTA can bind to the metal cofactors required for enzyme activity.

    • Lowering pH: As mentioned, a lower pH can inhibit the activity of many degrading enzymes.

  • Non-Enzymatic Browning/Oxidation: This occurs due to chemical reactions with oxygen, often accelerated by light, high pH, and elevated temperatures. To minimize this:

    • Work in low-light conditions or use amber-colored glassware.

    • Deoxygenate your solvents by sparging with an inert gas like nitrogen or argon.

    • Maintain a low storage temperature (e.g., 4°C or -20°C).

    • Adjust the pH of your solution to the acidic range (pH 3-6) where polyphenols are more stable. [1]

Q3: What is the best way to store my polyphenol solutions to ensure long-term stability?

A3: For optimal long-term stability, polyphenol solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as refrigeration (4°C) or freezing (-20°C or -80°C). For many extracts, -20°C is sufficient.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Oxygen: Minimize oxygen exposure by using airtight containers and consider flushing the headspace with an inert gas before sealing.

  • pH: Adjust the pH to an acidic range (pH 3-6) if compatible with your downstream applications.[1]

  • Solvent: Store in a solvent that promotes stability. For many polyphenols, hydroalcoholic solutions (e.g., ethanol/water mixtures) are suitable.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of Polyphenols After Extraction

  • Possible Cause: Incomplete extraction from the plant matrix.

    • Troubleshooting Step:

      • Optimize Solvent System: The polarity of the extraction solvent is crucial. Mixtures of solvents, such as aqueous methanol or ethanol, are often more effective than a single solvent.

      • Increase Extraction Time/Temperature: While high temperatures can degrade polyphenols, a moderate increase can improve extraction efficiency. Perform a time-course and temperature-optimization experiment to find the best balance.

      • Reduce Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent penetration.

      • Consider Advanced Extraction Techniques: Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yields.

  • Possible Cause: Degradation during extraction.

    • Troubleshooting Step:

      • Control Temperature: Avoid excessive heat during extraction.

      • Protect from Light: Conduct the extraction in a dimly lit area or use covered glassware.

      • Deactivate Enzymes: If working with fresh plant material, consider a blanching step prior to extraction.

Issue 2: Inconsistent Results in Quantitative Analysis (e.g., HPLC or Spectrophotometry)

  • Possible Cause: Instability of standard solutions.

    • Troubleshooting Step:

      • Freshly Prepare Standards: Prepare standard solutions fresh for each experiment.

      • Proper Storage of Standards: If standards must be stored, follow the recommendations in Q3 of the FAQ section. Store in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause: Degradation of samples during sample preparation or analysis.

    • Troubleshooting Step:

      • Minimize Time Between Extraction and Analysis: Analyze samples as quickly as possible after preparation.

      • Maintain Low Temperature: Keep samples on ice or in a refrigerated autosampler during analysis.

      • Control pH of Mobile Phase (HPLC): Use a mobile phase with an acidic pH to improve the stability of polyphenols during chromatographic separation.

  • Possible Cause: Matrix effects from other compounds in the extract.

    • Troubleshooting Step:

      • Sample Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds before analysis.

      • Method Validation: Validate your analytical method by assessing linearity, accuracy, and precision with spiked samples to understand the influence of the matrix.

Data Presentation

The following tables summarize quantitative data on the stability of various polyphenols under different conditions.

Table 1: Effect of pH on the Stability of Catechins at 100°C

pHCatechin Content Decline after 24h (%)
315
424
541
657
796

Data adapted from studies on tea polyphenols.[1]

Table 2: Effect of Temperature on the Degradation of Anthocyanins in Berry Jams

Storage TimeTemperatureAnthocyanin Degradation (%)
Immediately after processingThermal Processing~50
20 weeks4°C19 - 46.6
6 monthsNot specifiedup to 82.56

Data compiled from studies on thermally processed berries.[6]

Table 3: Stability of Various Polyphenols at Different pH Values

PolyphenolStability at Acidic pH (3-5)Stability at Neutral to Alkaline pH (>7)
Caffeic AcidStableUnstable
Chlorogenic AcidStableUnstable
Gallic AcidStableUnstable
(-)-CatechinStableRelatively Stable
(-)-EpigallocatechinStableRelatively Stable
Ferulic AcidStableRelatively Stable
RutinStableRelatively Stable

Based on studies observing spectral changes in polyphenol solutions.[2][3]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Total Polyphenolic Content (Folin-Ciocalteu Method)

This method provides an estimation of the total phenolic content in a sample.

Materials:

  • Folin-Ciocalteu reagent

  • Gallic acid (for standard curve)

  • Sodium carbonate (Na₂CO₃) solution (20% w/v)

  • Methanol or ethanol (for extraction and dilution)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Sample/Standard Preparation:

    • Prepare a stock solution of your extract in a suitable solvent (e.g., 80% methanol).

    • Prepare a series of gallic acid standards of known concentrations (e.g., 0-500 mg/L).

  • Reaction Mixture:

    • To a test tube, add 0.5 mL of your diluted sample or standard.

    • Add 2.5 mL of 10% Folin-Ciocalteu reagent (diluted with water).

    • Mix thoroughly and allow to stand for 5 minutes at room temperature.

    • Add 2.0 mL of 20% sodium carbonate solution.

    • Mix well and incubate for 2 hours at room temperature in the dark.

  • Measurement:

    • Measure the absorbance of the solution at 760 nm using a spectrophotometer.

    • Use a blank containing the solvent and reagents for zeroing the instrument.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the gallic acid standards against their concentrations.

    • Determine the concentration of total phenols in your sample from the standard curve.

    • Express the results as gallic acid equivalents (GAE) per unit of sample (e.g., mg GAE/g of dry extract).

Protocol 2: HPLC Analysis of Polyphenolic Compounds

This protocol provides a general framework for the separation and quantification of individual polyphenols. Method optimization will be required for specific compounds and matrices.

Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid (for mobile phase acidification)

  • Ultrapure water

  • Polyphenol standards for identification and quantification

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the extract in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelengths: Monitor at multiple wavelengths appropriate for the polyphenols of interest (e.g., 280 nm for flavan-3-ols, 320 nm for phenolic acids, 360 nm for flavonols, and 520 nm for anthocyanins).

    • Gradient Elution (Example):

      • 0-5 min: 5% B

      • 5-30 min: Gradient to 40% B

      • 30-35 min: Gradient to 90% B

      • 35-40 min: Hold at 90% B

      • 40-45 min: Return to 5% B

      • 45-50 min: Re-equilibration at 5% B

  • Data Analysis:

    • Identify polyphenols by comparing their retention times and UV-Vis spectra with those of pure standards.

    • Quantify the compounds by creating calibration curves for each standard.

Mandatory Visualizations

Polyphenol_Degradation_Pathways Polyphenol Polyphenolic Compound Enzymatic Enzymatic Oxidation Polyphenol->Enzymatic PPO, POD NonEnzymatic Non-Enzymatic Oxidation Polyphenol->NonEnzymatic O₂, Light, High pH, Temp Quinones Quinones Enzymatic->Quinones NonEnzymatic->Quinones Polymerization Polymerization Quinones->Polymerization Degradation Further Degradation Products Quinones->Degradation Browning Browning Products Polymerization->Browning

Caption: Major pathways of polyphenol degradation.

Stability_Testing_Workflow Start Start: Polyphenol Solution Stress Apply Stress Conditions (pH, Temp, Light) Start->Stress Sampling Time-Point Sampling Stress->Sampling Analysis Quantitative Analysis (HPLC / Spectrophotometry) Sampling->Analysis Data Data Analysis (Degradation Kinetics) Analysis->Data End End: Determine Stability Profile Data->End Troubleshooting_Logic Problem Problem: Low Polyphenol Stability CheckpH Check pH Problem->CheckpH CheckTemp Check Temperature CheckpH->CheckTemp Optimal AdjustpH Adjust to pH 3-6 CheckpH->AdjustpH High CheckLight Check Light/Oxygen Exposure CheckTemp->CheckLight Optimal LowerTemp Store at 4°C or -20°C CheckTemp->LowerTemp High Protect Use Amber Vials / Inert Gas CheckLight->Protect High Solution Improved Stability AdjustpH->Solution LowerTemp->Solution Protect->Solution

References

Technical Support Center: Experiments with Polyphenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyphenolic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter.

Stability and Solubility Issues

Q1: My polyphenolic compound degrades quickly in my experimental solution. How can I improve its stability?

A1: Polyphenol stability is a significant challenge, as these compounds are sensitive to various environmental factors. Here are several strategies to enhance their stability:

  • pH Control: Many polyphenols are unstable at high pH.[1][2] For instance, caffeic acid, chlorogenic acid, and gallic acid are known to degrade in alkaline conditions.[1][2] Maintaining a slightly acidic pH (around 3-5) can often improve the stability of many polyphenols.[3][4]

  • Temperature Management: Elevated temperatures can accelerate the degradation of polyphenols.[5][6] It is advisable to store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and perform experiments at controlled, lower temperatures whenever possible.

  • Light Protection: Exposure to light, especially UV light, can lead to the degradation of many polyphenolic compounds.[3][5] Always store your compounds and solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Oxygen Exclusion: Polyphenols are susceptible to oxidation.[6] To minimize this, you can deaerate your solvents by bubbling nitrogen or argon gas through them before preparing your solutions. Sealing storage containers tightly and using antioxidants like ascorbic acid (with caution, as it can interfere with some assays) can also be beneficial.[7]

Q2: I'm having trouble dissolving my polyphenolic compound in aqueous buffers. What can I do to improve its solubility?

A2: Low aqueous solubility is a common characteristic of many polyphenols, which can hinder their use in biological assays.[13][14] Here are some techniques to enhance their solubility:

  • Solvent Selection: While water is the preferred solvent for many biological experiments, many polyphenols are more soluble in organic solvents.[15] You can prepare a concentrated stock solution in a solvent like ethanol, methanol, or DMSO and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it can be toxic to cells or interfere with assays.

  • pH Adjustment: The solubility of some polyphenols is pH-dependent. For example, flavanones exhibit increased solubility in water-containing solutions with adjusted pH.[16]

  • Use of Co-solvents and Surfactants: The addition of co-solvents or non-ionic surfactants at low concentrations can help to increase the solubility of hydrophobic compounds.

  • Complexation: Cyclodextrins can encapsulate hydrophobic polyphenols, forming inclusion complexes with improved water solubility.

  • Co-amorphization: A technique involving the co-amorphization of polyphenols with amino acids has been shown to enhance their water solubility and antioxidant properties.[5][17]

  • Nanoparticle Formulation: Encapsulating polyphenols into nanoparticles, such as solid lipid nanoparticles or liposomes, can significantly improve their solubility and bioavailability.[7][18]

Extraction and Purification

Q3: What is the best solvent for extracting polyphenols from plant material?

A3: The choice of solvent is critical for efficient polyphenol extraction and depends on the specific class of polyphenols you are targeting and the nature of the plant matrix.[19][20] There is no single universal solvent for all polyphenols.[20]

  • Polar Solvents: Due to their generally hydrophilic nature, polar solvents are most commonly used.[16]

    • Methanol and Ethanol: These are widely used and effective for extracting a broad range of polyphenols.[20] Ethanol is often preferred for applications in the food and pharmaceutical industries due to its lower toxicity.

    • Acetone: Aqueous acetone is particularly effective for extracting higher molecular weight flavanols (proanthocyanidins).[20]

  • Solvent Mixtures: Often, a mixture of an organic solvent with water (e.g., 50-80% ethanol or methanol) provides the best extraction yield. The addition of water can help to increase the polarity of the solvent and improve the extraction of more hydrophilic polyphenols.

  • Acidification: Adding a small amount of acid (e.g., hydrochloric acid or formic acid) to the extraction solvent can improve the stability of certain polyphenols, such as anthocyanins, and enhance their extraction.[21]

Q4: I am getting a low yield of polyphenols from my extraction. How can I improve it?

A4: Low extraction yields can be frustrating. Consider the following factors to optimize your extraction protocol:

  • Sample Preparation: The physical state of your plant material is important. Grinding the sample to a smaller particle size increases the surface area available for solvent contact and can significantly improve extraction efficiency.[20][21] Freeze-drying is often preferred over air-drying as it tends to preserve a higher content of phenolic compounds.[21]

  • Extraction Technique:

    • Conventional Methods: Maceration and Soxhlet extraction are traditional methods but can be time-consuming and require large volumes of solvent.[22]

    • Modern Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are more modern and efficient methods that can reduce extraction time and solvent consumption while increasing yield.[20][22]

  • Extraction Parameters:

    • Temperature: Increasing the extraction temperature can enhance solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile polyphenols.[21]

    • Time: Ensure sufficient extraction time for the solvent to penetrate the plant matrix and solubilize the target compounds.

    • Solid-to-Solvent Ratio: A higher solvent-to-solid ratio can improve extraction efficiency by preventing saturation of the solvent.[20][22]

Analysis and Quantification

Q5: My results from the Folin-Ciocalteu assay seem inconsistent. What could be the issue?

A5: The Folin-Ciocalteu (F-C) assay is a widely used method for determining total phenolic content, but it has its limitations. Inconsistencies can arise from several factors:

  • Interfering Substances: The F-C reagent is not specific to phenolic compounds. It reacts with any reducing substance present in the sample, including ascorbic acid, sugars, and some amino acids. This can lead to an overestimation of the total phenolic content.

  • Reaction Conditions: The assay is sensitive to pH and temperature. Ensure that the alkaline conditions required for the reaction are consistently maintained and that the incubation time and temperature are standardized across all samples and standards.[23]

  • Standard Curve: The choice of standard is crucial. Gallic acid is commonly used, and the results are expressed as gallic acid equivalents (GAE).[24] Ensure your standard curve is linear and covers the concentration range of your samples.

Q6: I am having difficulty identifying and quantifying individual polyphenols using HPLC. What are the common challenges?

A6: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual polyphenols, but it requires careful optimization.[25]

  • Column Selection: A C18 reversed-phase column is the most common choice for polyphenol analysis.[25]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically required to achieve good separation of the complex mixture of polyphenols.[16]

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, allowing for the monitoring of absorbance at multiple wavelengths.[16] This can aid in the identification of different classes of polyphenols based on their characteristic spectra.

  • Standard Availability: A major challenge in polyphenol analysis is the lack of commercially available standards for the vast number of polyphenolic compounds found in nature.[26] This can make absolute quantification difficult.

  • Matrix Effects: Complex sample matrices can interfere with the separation and detection of polyphenols. Sample clean-up using techniques like solid-phase extraction (SPE) may be necessary to remove interfering substances.[27]

In Vitro Cell Culture Experiments

Q7: I am observing unexpected effects of my polyphenolic compound on my cell cultures. Could there be an issue with my experimental setup?

A7: In vitro cell culture experiments with polyphenols can be prone to artifacts that may lead to misinterpretation of the results.[8]

  • Interaction with Media Components: Polyphenols can interact with components of the cell culture medium, such as proteins in the serum, which can affect their bioavailability and activity.[10][12]

  • Pro-oxidant Effects: While known as antioxidants, at higher concentrations or under certain conditions, some polyphenols can exhibit pro-oxidant activity, which can be cytotoxic.

  • Bioavailability vs. In Vitro Concentration: The concentrations of polyphenols used in in vitro studies are often much higher than those achievable in vivo after dietary intake. This discrepancy should be considered when interpreting the physiological relevance of the observed effects.

Data Presentation

Table 1: Stability of Common Polyphenolic Compounds under Different pH Conditions

Polyphenolic CompoundStability at High pH (Alkaline)Stability at Acidic pHReference(s)
Caffeic AcidUnstableStable[1],[2]
Chlorogenic AcidUnstableStable[1],[2]
Gallic AcidUnstable-[1],[2]
(-)-CatechinStable-[1],[2]
(-)-EpigallocatechinStable-[1],[2]
Ferulic AcidStable-[1],[2]
RutinStable-[1],[2]

Table 2: Common Solvents for Polyphenol Extraction

SolventPolarityTypical Polyphenols ExtractedNotesReference(s)
WaterHighHighly polar glycosides and some phenolic acids[19]
EthanolMedium-HighWide range of flavonoids and phenolic acidsSafe for human consumption.[20]
MethanolMedium-HighLower molecular weight polyphenolsMore efficient than ethanol for some compounds.[20]
Acetone (aqueous)MediumHigher molecular weight flavanols (proanthocyanidins)Very effective for condensed tannins.[20]
Ethyl AcetateLow-MediumLess polar, free aglyconesUsed for liquid-liquid partitioning.[19]

Experimental Protocols

Protocol 1: General Polyphenol Extraction from Plant Material

This protocol describes a general method for extracting polyphenols from dried plant material using ultrasound-assisted extraction.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70% ethanol in water)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator (optional)

Procedure:

  • Weigh 1 gram of the powdered plant material and place it in a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent to the tube (solid-to-solvent ratio of 1:20).

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[28]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the solvent, and the supernatants can be combined.

  • Filter the supernatant through filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.

  • If a concentrated extract is required, the solvent can be removed using a rotary evaporator under reduced pressure.

  • Store the final extract at -20°C until further analysis.

Protocol 2: Determination of Total Phenolic Content (Folin-Ciocalteu Assay)

This protocol is for the determination of total phenolic content in an extract using the Folin-Ciocalteu method in a 96-well plate format.[23][24]

Materials:

  • Polyphenolic extract

  • Folin-Ciocalteu reagent

  • Gallic acid (for standard curve)

  • Sodium carbonate solution (7.5% w/v)

  • Distilled water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Gallic Acid Standards: Prepare a stock solution of gallic acid (e.g., 1 mg/mL in methanol). From this stock, prepare a series of dilutions in distilled water to create a standard curve (e.g., 0, 25, 50, 100, 150, 200 µg/mL).

  • Sample Preparation: Dilute your polyphenolic extract with distilled water to a concentration that falls within the range of the gallic acid standard curve.

  • Assay: a. Pipette 20 µL of each standard, sample, or blank (distilled water) into the wells of a 96-well plate. b. Add 100 µL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) to each well and mix. c. Incubate for 5 minutes at room temperature. d. Add 80 µL of 7.5% sodium carbonate solution to each well and mix thoroughly. e. Incubate the plate in the dark at room temperature for 2 hours.

  • Measurement: Measure the absorbance of each well at 765 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the absorbance of the gallic acid standards versus their concentration to create a standard curve. Use the equation of the standard curve to determine the total phenolic content of your samples. Express the results as mg of gallic acid equivalents (GAE) per gram of dry weight of the original plant material.

Protocol 3: DPPH Radical Scavenging Activity Assay

This protocol measures the antioxidant capacity of a sample by its ability to scavenge the stable DPPH radical.[9][29]

Materials:

  • Polyphenolic extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store this solution in the dark.

  • Sample and Standard Preparation: Prepare a series of dilutions of your polyphenolic extract and the positive control in methanol.

  • Assay: a. In a 96-well plate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of your diluted samples, standards, or blank (methanol) to the corresponding wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard.

    • The results can also be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification & Concentration cluster_Analysis Analysis & Quantification cluster_Data Data Interpretation Plant_Material Plant Material (Fresh/Dried) Grinding Grinding/Homogenization Plant_Material->Grinding Extraction Polyphenol Extraction (e.g., UAE, MAE) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Solvent Solvent Selection (e.g., 70% Ethanol) Solvent->Extraction Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Purification (Optional) (e.g., SPE, Column Chromatography) Concentration->Purification Total_Phenolics Total Phenolic Content (Folin-Ciocalteu Assay) Purification->Total_Phenolics Antioxidant_Activity Antioxidant Activity (DPPH, ABTS, ORAC Assays) Purification->Antioxidant_Activity HPLC_Analysis Individual Polyphenol Quantification (HPLC-DAD/MS) Purification->HPLC_Analysis Cell_Based_Assays In Vitro Bioactivity (Cell Culture) Purification->Cell_Based_Assays Data_Analysis Data Analysis & Interpretation Total_Phenolics->Data_Analysis Antioxidant_Activity->Data_Analysis HPLC_Analysis->Data_Analysis Cell_Based_Assays->Data_Analysis

Caption: General experimental workflow for the extraction and analysis of polyphenolic compounds from plant materials.

Nrf2_Signaling_Pathway Polyphenol Polyphenol Keap1_Nrf2 Keap1 Nrf2 Polyphenol->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Inhibited Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Activation of the Nrf2 signaling pathway by polyphenolic compounds to enhance cellular antioxidant defenses.[1][2][3][8][[“]]

References

Preventing degradation of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (also known as BL-V)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on preventing compound degradation during experiments. Due to the limited specific stability data for this molecule[1], the following recommendations are based on the chemical properties of its core structure and functional groups: a polyhydroxylated, acetylated dibenzofuran.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A1: Proper storage is critical to prevent degradation. The compound should be stored as a dry powder in a tightly sealed, light-protected container. One supplier recommends storage at 2-8°C[2]. For long-term storage, colder temperatures (e.g., -20°C) are advisable. The presence of multiple phenolic hydroxyl groups makes the compound susceptible to oxidation, while the acetoxy groups are prone to hydrolysis.

Q2: What are the primary degradation pathways I should be concerned about?

A2: The two main degradation pathways are oxidation and hydrolysis .

  • Oxidation: The polyhydroxy-substituted aromatic rings are highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or at a high pH. This can lead to the formation of colored quinone-type byproducts, which may alter the compound's biological activity.

  • Hydrolysis: The two acetoxy (ester) groups can be hydrolyzed to the corresponding hydroxyl groups and acetic acid. This reaction is catalyzed by acidic or basic conditions and can also be initiated by water, especially at elevated temperatures[3][4].

Q3: What signs of degradation should I look for in my solid compound or solutions?

A3: Visual inspection can often reveal degradation. Key signs include:

  • Color Change: A change in the color of the solid powder or, more commonly, a solution (e.g., turning yellow, brown, or pink) is a strong indicator of oxidation.

  • Precipitate Formation: The formation of insoluble materials can indicate that degradation products are being formed.

  • Inconsistent Results: A loss of expected biological activity or inconsistent results between experiments is a critical sign that the compound may be degrading[5][6].

Q4: Which solvents are recommended for preparing solutions, and which should be avoided?

A4: Solvent choice is crucial for stability.

  • Recommended: Use high-purity, anhydrous, and deoxygenated solvents. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating concentrated stock solutions. For aqueous buffers, ensure they are freshly prepared, deoxygenated (by sparging with nitrogen or argon), and maintained at a slightly acidic to neutral pH (pH 6-7).

  • To Avoid: Avoid using solvents that contain water unless absolutely necessary for the experiment. Steer clear of buffers with a pH greater than 7.5, as basic conditions will accelerate both oxidation and hydrolysis. Avoid solvents containing dissolved oxygen or trace metal contaminants.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: My solution of the compound changes color during the experiment.

  • Probable Cause: Oxidation of the phenolic hydroxyl groups. This is often accelerated by exposure to air (oxygen), light, or incompatible buffer conditions.

  • Solutions:

    • Work under an inert atmosphere: Prepare solutions and conduct experiments under a nitrogen or argon atmosphere to minimize oxygen exposure.

    • Use deoxygenated buffers: Sparge all aqueous buffers with an inert gas for at least 15-30 minutes before use.

    • Add antioxidants: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid, to your buffer system if it does not interfere with your assay[7].

    • Protect from light: Work in a dimly lit area or use amber-colored vials and foil-wrapped flasks to prevent light-induced degradation.

Issue 2: I am experiencing a loss of compound activity or getting irreproducible results.

  • Probable Cause: This could be due to either oxidation or hydrolysis of the acetoxy groups, leading to a different chemical entity with potentially lower or different activity.

  • Solutions:

    • Prepare fresh solutions: Always prepare solutions immediately before use from a freshly opened vial of the solid compound. Do not use old solutions.

    • Control the pH: Ensure your experimental buffer is within the optimal pH range (6-7). Test the stability of your compound in the chosen buffer by monitoring its purity over time with a technique like HPLC[6].

    • Check for esterase activity: If using biological media or cell lysates, be aware of endogenous esterase enzymes that can rapidly hydrolyze the acetoxy groups. Include appropriate controls or consider using esterase inhibitors if compatible with your experiment.

    • Verify reagent quality: Ensure all reagents and solvents are pure and free from contaminants that could accelerate degradation[5].

Data Presentation: Recommended Handling & Storage Conditions

ParameterRecommended ConditionRationale
Storage (Solid) 2-8°C (short-term), -20°C (long-term)[2]Minimizes both oxidation and hydrolysis rates.
In a sealed, amber glass vial under inert gas.Protects from oxygen, moisture, and light.
Solvent for Stock Anhydrous, high-purity DMSO or DMF.Limits water availability for hydrolysis.
Aqueous Buffers pH 6.0 - 7.0, freshly prepared.Avoids acid/base-catalyzed hydrolysis and base-catalyzed oxidation.
Deoxygenated (sparged with N₂ or Ar).Minimizes oxidation of phenolic groups.
Experimental Temp. As low as functionally possible.Reduces the rate of all degradation reactions.

Experimental Protocols

Protocol: Preparation of a Stock Solution (10 mM Example)

This protocol is designed to minimize degradation during the preparation of a stock solution.

  • Preparation:

    • Allow the vial of this compound (MW: 424.36 g/mol )[1] to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

    • Perform all steps in a fume hood, preferably under a gentle stream of nitrogen or argon gas.

  • Weighing:

    • Tare a clean, dry, amber-colored microcentrifuge tube or glass vial.

    • Carefully weigh out the desired amount of the compound (e.g., 4.24 mg for 1 mL of a 10 mM solution).

  • Dissolution:

    • Add the required volume of anhydrous, high-purity DMSO (e.g., 1 mL) to the vial containing the compound.

    • Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used. Avoid heating.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in amber-colored, tightly sealed vials.

    • Blanket the headspace of each aliquot with nitrogen or argon gas before sealing.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Compound 1,2-Diacetoxy-4,7,8-trihydroxy- 3-(4-hydroxyphenyl)dibenzofuran Oxidation Oxidation (Quinone Products) Compound->Oxidation O₂, Light, High pH, Metal Ions Hydrolysis Hydrolysis (Polyhydroxy Product) Compound->Hydrolysis H₂O, Acid/Base, Esterases Degradation Loss of Activity & Purity Oxidation->Degradation Hydrolysis->Degradation

Caption: Primary degradation pathways for the compound.

cluster_prep Preparation cluster_sol Solubilization cluster_store Storage p1 Equilibrate Compound Vial p2 Weigh Solid under Inert Atmosphere p1->p2 s1 Add Anhydrous, Deoxygenated Solvent p2->s1 s2 Vortex/Sonicate at Room Temp s1->s2 st1 Aliquot into Single-Use Vials s2->st1 st2 Blanket with N₂/Ar & Seal Tightly st1->st2 st3 Store at -20°C or -80°C st2->st3

Caption: Recommended workflow for preparing a stable stock solution.

start Experiment Yields Unexpected Results q1 Is the solution discolored? start->q1 a1 Probable Oxidation: • Use inert atmosphere • Use deoxygenated buffers • Protect from light q1->a1 Yes q2 Was the solution prepared fresh? q1->q2 No a1->q2 a2 Prepare fresh solution for each experiment. q2->a2 No q3 Is the buffer pH between 6 and 7? q2->q3 Yes a2->q3 a3 Probable Hydrolysis: • Adjust buffer pH • Check for esterases q3->a3 No end_node Verify solvent/reagent purity and re-attempt. q3->end_node Yes a3->end_node

Caption: Troubleshooting decision tree for experimental issues.

References

How to increase the yield of dibenzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dibenzofuran and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing dibenzofurans?

A1: The primary synthetic routes for dibenzofuran synthesis can be broadly categorized into intramolecular and intermolecular strategies. Intramolecular approaches often involve the cyclization of diaryl ether derivatives or the formation of a C-O bond from biaryls.[1] Palladium and copper-catalyzed reactions are frequently employed to facilitate these transformations.[2][3] Common methods include the Pschorr reaction, cyclization of o-iododiaryl ethers, and palladium-catalyzed C-H activation/C-O cyclization.[2][3][4][5]

Q2: How can I improve the yield of my dibenzofuran synthesis?

A2: Increasing the yield of dibenzofuran synthesis often involves careful optimization of several reaction parameters:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For instance, in copper-catalyzed cyclization of cyclic diaryliodonium salts, while various copper sources can be used, the addition of a suitable ligand, such as 1,10-phenanthroline, has been shown to significantly improve yields.[1][6] Similarly, for palladium-catalyzed reactions, reusable Pd/C under ligand-free conditions has proven effective.[2][3]

  • Solvent and Base: The reaction solvent and base can have a substantial impact on yield. Water has been successfully used as a solvent in some copper-catalyzed systems, offering a green and economical option.[1][6] The choice of base, such as potassium carbonate, is also crucial for reaction efficiency.[1]

  • Temperature and Reaction Time: Optimizing the reaction temperature and duration is essential to ensure complete conversion while minimizing side product formation. For example, a copper-catalyzed reaction of cyclic diaryliodonium trifluoromethanesulfonate derivatives in water proceeds at 100°C for 24 hours to achieve yields between 60-96%.[6]

  • Substrate Purity: The purity of starting materials, particularly the diaryl ether or biaryl precursor, is paramount for achieving high yields.

Q3: I am observing low to no product formation. What are the potential causes and solutions?

A3: Low or no product formation can stem from several factors. Here are some common troubleshooting steps:

  • Inactive Catalyst: The catalyst may be inactive or poisoned. Ensure you are using a fresh, high-quality catalyst. For palladium catalysts, ensure proper activation procedures are followed.

  • Inappropriate Ligand: The chosen ligand may not be optimal for the specific transformation. Screen a variety of ligands to identify one that promotes the desired reactivity.

  • Incorrect Reaction Conditions: Verify the reaction temperature, pressure, and atmosphere (e.g., inert atmosphere if required). Some reactions are sensitive to air or moisture.

  • Poor Substrate Reactivity: The electronic or steric properties of your substrate may hinder the reaction. Consider modifying the starting material or exploring a different synthetic route.

  • Solvent Effects: The solvent may not be suitable for the reaction. Experiment with different solvents to find one that improves solubility and reaction kinetics.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal catalyst or ligand.Screen different catalysts (e.g., CuI, Pd(OAc)₂) and ligands (e.g., 1,10-phenanthroline).[1]
Incorrect solvent or base.Test a range of solvents (e.g., H₂O, DMF, Toluene) and bases (e.g., K₂CO₃, CsF).[1][2]
Non-optimal temperature or reaction time.Optimize the reaction temperature and monitor the reaction progress over time to determine the optimal duration.
Incomplete Reaction Insufficient catalyst loading.Increase the catalyst loading incrementally.
Deactivation of the catalyst.Use fresh catalyst and ensure an inert atmosphere if the catalyst is air-sensitive.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Side Products Reaction temperature is too high.Lower the reaction temperature.
Incorrect stoichiometry of reagents.Carefully check and adjust the molar ratios of the reactants, catalyst, and base.
Presence of impurities in starting materials.Purify the starting materials before use.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.Choose a solvent in which the product has lower solubility for easier precipitation or extraction.
Formation of emulsions during workup.Try adding a saturated brine solution or filtering through celite to break the emulsion.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Dibenzofuran from Cyclic Diaryliodonium Triflates

This protocol is based on the efficient synthesis of dibenzofuran derivatives via a Cu-catalyzed cyclization of cyclic diaryliodonium salts in water.[1]

Materials:

  • Cyclic diaryliodonium triflate derivative (1.0 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • 1,10-Phenanthroline (L4) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Deionized water (H₂O)

Procedure:

  • To a reaction vessel, add the cyclic diaryliodonium triflate (1.0 equiv), CuI (0.05 equiv), 1,10-phenanthroline (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Add deionized water to the vessel.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • After cooling to room temperature, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dibenzofuran derivative.

Quantitative Data Summary:

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
CuI (5 mol%)L4 (10 mol%)K₂CO₃ (2 equiv)H₂O10024up to 96
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization of o-Iododiaryl Ethers

This protocol describes an efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers using a reusable Pd/C catalyst under ligand-free conditions.[2][3]

Materials:

  • o-Iododiaryl ether (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve the o-iododiaryl ether (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF.

  • Add Pd/C (10 mol%) to the mixture.

  • Heat the reaction mixture to 120°C and stir for 12 hours under an inert atmosphere.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Add water to the filtrate and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by chromatography to yield the dibenzofuran.

Visualizations

experimental_workflow_copper reagents Combine Reactants: - Cyclic Diaryliodonium Triflate - CuI - Ligand - Base - Water reaction Heat and Stir (100°C, 24h) reagents->reaction workup Workup: - Extraction - Drying - Concentration reaction->workup purification Purification: Column Chromatography workup->purification product Dibenzofuran Product purification->product

Caption: Workflow for Copper-Catalyzed Dibenzofuran Synthesis.

logical_relationship_troubleshooting start Dibenzofuran Synthesis problem Low Yield or No Product start->problem cause1 Inactive Catalyst problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Poor Substrate problem->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Optimize T, t, Solvent, Base cause2->solution2 solution3 Purify/Modify Substrate cause3->solution3 success Increased Yield solution1->success solution2->success solution3->success

Caption: Troubleshooting Logic for Low Yield in Dibenzofuran Synthesis.

References

Overcoming experimental variability with 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability when working with this compound, a natural product isolated from Sarcodon species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a p-terphenyl derivative, a class of compounds found in mushrooms of the Sarcodon genus.[1][2] While specific activities of this exact compound are not extensively documented, related p-terphenyl and dibenzofuran derivatives from Sarcodon species have demonstrated a range of biological effects, including anti-tumor, anti-inflammatory, neurotrophic, and antioxidant activities.[1][3][4]

Q2: What is the optimal solvent for dissolving this compound for in vitro assays?

A2: Due to the dibenzofuran core, this compound is expected to have limited solubility in aqueous media. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Q3: What is the stability of the compound in solution?

A3: The stability of this compound in solution has not been formally reported. As a general precaution for natural products, especially those with hydroxyl groups, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to avoid degradation.[5] Light sensitivity may also be a concern for dibenzofuran-containing compounds.[5] It is advisable to store stock solutions at -20°C or -80°C in light-protected vials.

Q4: At what concentrations should I test this compound?

A4: The optimal concentration will depend on the specific assay and cell line. Based on data from structurally related p-terphenyl derivatives isolated from Sarcodon species, a starting concentration range of 1 µM to 100 µM is recommended for cytotoxicity or anti-proliferative assays.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or No Biological Activity Compound Degradation: Instability in solution due to oxidation, hydrolysis, or light exposure.Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure of the compound to light. Perform a stability test by analyzing the compound's purity via HPLC over time in your experimental solvent.
Low Solubility: Precipitation of the compound in aqueous culture medium.Visually inspect the culture medium for any precipitate after adding the compound. Increase the initial DMSO concentration in the stock solution to ensure it remains dissolved upon dilution. Consider using a non-ionic surfactant, if compatible with your assay.
Cell Line Resistance: The chosen cell line may not be sensitive to the compound's mechanism of action.Test the compound on a panel of different cell lines. Based on related compounds, consider cancer cell lines like SW480 (colon) or HL-60 (leukemia).[6]
High Variability Between Replicates Inaccurate Pipetting: Inconsistent volumes of the compound being added, especially at low concentrations.Use calibrated pipettes and ensure proper mixing of the stock solution before making dilutions. Prepare a master mix of the final treatment medium for all replicates.
Cell Plating Inconsistency: Uneven cell density across wells.Ensure a homogenous cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Unexpected Cytotoxicity Solvent Toxicity: High final concentration of the solvent (e.g., DMSO) in the culture medium.Ensure the final DMSO concentration is at a level non-toxic to your specific cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Compound Purity: The presence of cytotoxic impurities in the compound sample.Verify the purity of your compound batch using techniques like HPLC or LC-MS.

Quantitative Data for Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, providing a reference for expected potency in similar assays.

Table 1: Cytotoxicity of a p-Terphenyl Derivative from Sarcodon imbricatus [6]

Cell LineAssay TypeIC50 (µM)
SW480 (Colon Cancer)Cytotoxicity55.02 ± 1.79
HL-60 (Leukemia)Cytotoxicity44.71 ± 2.15

Table 2: Cytotoxicity of a Dibenzofuran Derivative from Eupatorium fortunei [7]

Cell LineAssay TypeIC50 (µM)
A549 (Lung Cancer)Cytotoxicity5.95 ± 0.89
MCF-7 (Breast Cancer)Cytotoxicity5.32 ± 0.31

Experimental Protocols

Protocol 1: General Procedure for Assessing In Vitro Cytotoxicity using MTT Assay

This protocol is adapted from standard methodologies for assessing the anti-proliferative activity of novel compounds.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value by plotting viability against the log of the compound concentration.

Protocol 2: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)

This protocol provides a general method for assessing the anti-inflammatory potential of the compound by measuring its ability to inhibit heat-induced protein denaturation.[8][9]

  • Reaction Mixture Preparation: In separate tubes, prepare reaction mixtures containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of the compound (e.g., 10, 50, 100, 200 µg/mL). A control group should be prepared with distilled water instead of the compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heat Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: Allow the mixtures to cool to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Culture Medium stock->serial_dil treat_cells Treat Cells with Compound serial_dil->treat_cells plate_cells Plate Cells in 96-well Plate plate_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt Add MTT Reagent incubate->mtt read Measure Absorbance at 570 nm mtt->read calc Calculate % Viability read->calc ic50 Determine IC50 calc->ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PKC PKC TrkA->PKC Activates ERK ERK TrkA->ERK PKC-independent pathway Compound Sarcodon scabrosus Compound Derivative Compound->TrkA Modulates Binding PKC->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Neurite Neurite Outgrowth CREB->Neurite Promotes Transcription

References

Validation & Comparative

Comparative analysis of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran with other polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research, polyphenols stand out for their vast therapeutic potential, largely attributed to their antioxidant, anti-inflammatory, and antineoplastic properties. This guide provides a comparative analysis of the novel polyphenol, 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, against three well-researched polyphenols: Resveratrol, Quercetin, and Epigallocatechin gallate (EGCG).

It is important to note that, as of the latest literature review, specific experimental data on the biological activities of this compound is not yet available. Therefore, this comparison will leverage data on the general bioactivities of dibenzofuran derivatives and contrast them with the established profiles of Resveratrol, Quercetin, and EGCG. The potential activities of the target compound are inferred based on its structural characteristics as a member of the dibenzofuran class of polyphenols.

Comparative Antioxidant Activity

The antioxidant capacity of polyphenols is a cornerstone of their beneficial health effects. This activity is primarily mediated by their ability to scavenge free radicals, thereby preventing oxidative damage to cellular components. The antioxidant potential is often quantified by measuring the half-maximal inhibitory concentration (IC50) in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

While specific data for this compound is unavailable, dibenzofuran and benzofuran derivatives have demonstrated notable antioxidant properties.[1] The presence of multiple hydroxyl groups on the dibenzofuran core of the target compound suggests a strong potential for free radical scavenging. The table below summarizes the antioxidant activities of the comparator polyphenols.

Table 1: Comparative Antioxidant Activity (IC50 Values)

PolyphenolDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Resveratrol 25 - 10015 - 50
Quercetin 5 - 202 - 10
EGCG 2 - 151 - 8

Note: IC50 values can vary depending on the specific experimental conditions.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Polyphenols exert anti-inflammatory effects by modulating cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Resveratrol has been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[2][3][4][5][6]

  • Quercetin is known to suppress inflammation by inhibiting both NF-κB and MAPK signaling pathways.[7][8][9][10]

  • EGCG demonstrates potent anti-inflammatory effects by modulating NF-κB and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[11][12][13][14][15]

Given that other dibenzofuran derivatives have exhibited anti-inflammatory properties, it is plausible that this compound could also modulate these key inflammatory pathways.

NF_kB_Signaling_Pathway cluster_NFkB_IkB Cytoplasmic Complex cluster_Nucleus Nuclear Events LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression Cytokines Cytokines, iNOS, COX-2 Genes->Cytokines Leads to

Caption: Simplified NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, RAF) Stimuli->MAPKKK Activate MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylate MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors Activate Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response Regulate Experimental_Workflow Start Polyphenol Compound Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant CellCulture Cell Culture (Cancer & Normal Cell Lines) Start->CellCulture DataAnalysis Data Analysis & Comparison Antioxidant->DataAnalysis AntiInflammatory Anti-inflammatory Assays (ROS, NF-κB, MAPK) CellCulture->AntiInflammatory Anticancer Anticancer Assays (Cell Viability, Apoptosis) CellCulture->Anticancer AntiInflammatory->DataAnalysis Anticancer->DataAnalysis Conclusion Conclusion & Future Work DataAnalysis->Conclusion

References

Comparative Analysis of Dibenzofuran Derivatives and Related Compounds on Cancer Cell Viability and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature reveals a significant gap in the biological evaluation of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran (also known as BL V). To date, no specific studies detailing its cytotoxic effects, impact on signaling pathways, or comparative efficacy have been published. However, research on other compounds isolated from the same genus, Sarcodon, and on structurally related dibenzofuran derivatives provides valuable insights into the potential anti-cancer activities of this class of molecules.

This guide presents a comparative analysis of two such compounds: Sarcodonin G, a cyathane-type diterpene isolated from Sarcodon scabrosus, and Eupatodibenzofuran A, a novel dibenzofuran derivative from Eupatorium fortunei. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis, offering a valuable, albeit indirect, comparison for the potential activities of this compound.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of Sarcodonin G and Eupatodibenzofuran A against various human cancer cell lines. The 50% inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineCancer TypeIC50 (µM)Citation
Sarcodonin GHeLaCervical Cancer20[1][2]
Various other human cancer cell lines-20-40[2]
Eupatodibenzofuran AA549Lung Cancer5.95 ± 0.89
MCF-7Breast Cancer5.55 ± 0.23

Mechanistic Insights into Anti-Cancer Effects

Sarcodonin G: Induction of Apoptosis in Cervical Cancer Cells

Studies on Sarcodonin G have demonstrated its ability to induce apoptosis in HeLa cervical cancer cells. The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the following key events:

  • DNA Fragmentation: Treatment with Sarcodonin G leads to the characteristic laddering pattern of DNA fragmentation, a hallmark of apoptosis.[1][2]

  • Caspase Activation: The compound activates caspase-3 and caspase-9, crucial executioner and initiator caspases in the apoptotic cascade, respectively.[2]

  • Modulation of Bcl-2 Family Proteins: Sarcodonin G increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, tipping the cellular balance towards cell death.[2]

The anti-proliferative effects of Sarcodonin G can be mitigated by the use of a pan-caspase inhibitor, Z-VAD-FMK, further confirming the caspase-dependent nature of the induced apoptosis.[2]

Sarcodonin_G_Apoptosis_Pathway Sarcodonin_G Sarcodonin G Mitochondrion Mitochondrion Sarcodonin_G->Mitochondrion Bax_Bcl2 Increased Bax/Bcl-2 ratio Mitochondrion->Bax_Bcl2 Caspase9 Caspase-9 activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed apoptotic pathway induced by Sarcodonin G.
Eupatodibenzofuran A: Mitochondrial- and Caspase-3-Dependent Apoptosis

Eupatodibenzofuran A has shown potent cytotoxic activity against lung (A549) and breast (MCF-7) cancer cells. Its mechanism of action also involves the induction of apoptosis through a pathway dependent on both mitochondria and caspase-3. This suggests a convergence of apoptotic mechanisms among different bioactive dibenzofuran derivatives.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the cytotoxic and apoptotic effects of the compared compounds.

Cell Viability and Cytotoxicity Assays
  • MTT Assay (for Sarcodonin G):

    • HeLa cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with various concentrations of Sarcodonin G for 48 hours.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.

    • The resulting formazan crystals were dissolved in DMSO.

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[2]

  • Trypan Blue Dye Exclusion Assay (for Sarcodonin G):

    • Cells were seeded and treated with the compound for the indicated time.

    • Cells were harvested and stained with Trypan Blue.

    • The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.[1]

Apoptosis Detection
  • DNA Laddering Assay:

    • Cancer cells were treated with the compound for a specified duration.

    • Genomic DNA was extracted from the cells.

    • The DNA was subjected to agarose gel electrophoresis.

    • The gel was stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light to observe the characteristic ladder pattern of fragmented DNA.[1][2]

  • Western Blot Analysis for Apoptotic Proteins:

    • Cells were treated with the compound and then lysed to extract total protein.

    • Protein concentrations were determined using a BCA or Bradford assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for proteins of interest (e.g., caspase-3, caspase-9, Bax, Bcl-2).

    • After washing, the membrane was incubated with a corresponding secondary antibody.

    • The protein bands were visualized using a chemiluminescence detection system.[2]

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Trypan_Blue Trypan Blue Assay Compound_Treatment->Trypan_Blue IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Trypan_Blue->IC50_Determination Apoptosis_Treatment Treatment for Apoptosis Induction DNA_Extraction Genomic DNA Extraction Apoptosis_Treatment->DNA_Extraction Protein_Extraction Total Protein Extraction Apoptosis_Treatment->Protein_Extraction DNA_Laddering DNA Laddering Assay DNA_Extraction->DNA_Laddering Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot

Fig. 2: General experimental workflow for assessing cytotoxicity and apoptosis.

Conclusion

While direct experimental data on the biological effects of this compound is currently unavailable, the findings for related compounds like Sarcodonin G and Eupatodibenzofuran A suggest that dibenzofuran and related scaffolds are a promising source of potential anti-cancer agents. The common mechanistic theme of apoptosis induction through caspase activation highlights a potential avenue of action for this class of compounds. Further investigation into the specific activities of this compound is warranted to determine its therapeutic potential and to enable direct comparisons with other cytotoxic agents.

References

Benchmarking the efficacy of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Drug Development Professionals

The following guide provides a comparative benchmark of the therapeutic potential of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran and related polyhydroxylated dibenzofuran derivatives. Due to the limited public data on this specific compound, this guide draws upon research on structurally similar benzofuran and dibenzofuran compounds to provide a broader context for its potential applications and efficacy. The comparisons are made against established therapeutic agents in relevant fields.

Introduction to this compound

This compound, also known as BL V, is a member of the benzofuran class of compounds.[1] While detailed biological activity for this specific molecule is not extensively documented in publicly available literature, the broader family of dibenzofuran and benzofuran derivatives has garnered significant interest for a range of therapeutic applications.[2][3][4] These include potential uses as anticancer, neuroprotective, antioxidant, and antibacterial agents.[2][3][5][6]

This guide will focus on two promising areas of research for this class of compounds: neuroprotection and cancer therapy.

Comparative Efficacy in Neuroprotection

Several studies have highlighted the neuroprotective effects of benzofuran derivatives, making this a promising avenue for investigation for this compound.

Alternative Compound: Memantine

Memantine is a well-established NMDA receptor antagonist used in the treatment of Alzheimer's disease.[5][7] It serves as a relevant benchmark for evaluating the potential of novel neuroprotective agents.

Experimental Data Summary

The following table summarizes the comparative efficacy of a representative benzofuran derivative, referred to as Compound 1f in a key study, against Memantine in an NMDA-induced excitotoxicity assay.[5][7]

CompoundConcentration (µM)Neuronal Cell Viability (%)
Compound 1f 3097.4
10085.2
30079.6
Memantine 30~98

Key Findings:

  • At a concentration of 30 µM, Compound 1f demonstrated neuroprotective effects comparable to Memantine in protecting primary cultured rat cortical neuronal cells from NMDA-induced excitotoxicity.[5][7]

  • It is important to note that the protective effect of Compound 1f decreased at higher concentrations, suggesting a potential for cytotoxicity that would require further investigation for this compound.[7]

Proposed Signaling Pathway for Neuroprotection

The neuroprotective effects of benzofuran-containing compounds may be mediated through the modulation of several key pathways involved in neuronal survival and inflammation.[8][9]

G cluster_0 Benzofuran Derivative cluster_1 Cellular Response Benzofuran Benzofuran Derivative Oxidative_Stress Oxidative Stress (TBARS, ROS, Nitrite) Benzofuran->Oxidative_Stress Inhibits Inflammation Inflammation (NF-κB, IL-6, GSK3B) Benzofuran->Inflammation Inhibits Apoptosis Apoptosis (Bax) Benzofuran->Apoptosis Inhibits Neuronal_Survival Neuronal Survival (Bcl-2, BDNF, NRF2) Benzofuran->Neuronal_Survival Promotes

Caption: Proposed mechanism of neuroprotection by benzofuran derivatives.

Comparative Efficacy in Cancer Therapy

Dibenzofuran and benzofuran scaffolds are prevalent in a variety of natural and synthetic compounds with demonstrated anticancer activity.[4][10][11]

Alternative Compound: Doxorubicin

Doxorubicin is a widely used chemotherapy agent for a range of cancers. It serves as a standard for evaluating the cytotoxic potential of new compounds.

Experimental Data Summary

The table below presents the IC50 values (the concentration at which 50% of cancer cells are inhibited) for representative benzofuran derivatives against various cancer cell lines, compared to Doxorubicin.

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Benzofuran Derivative 91m 0.60--
Benzofuran Derivative 10f --2.6
Doxorubicin 1.10-0.8

Key Findings:

  • Certain benzofuran derivatives, such as compound 91m, have demonstrated greater potency than Doxorubicin against specific cancer cell lines like HeLa.[11]

  • Other derivatives, like 10f, show promising activity against breast cancer cells, though with a higher IC50 than Doxorubicin.[11] This highlights the importance of specific structural modifications in determining anticancer efficacy.

Experimental Workflow for Anticancer Activity Screening

A typical workflow for assessing the anticancer potential of a novel compound is outlined below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Studies Cell_Lines Select Cancer Cell Lines (e.g., HeLa, A549, MCF-7) MTT_Assay MTT Assay for Cytotoxicity Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V-FITC) IC50->Apoptosis_Assay Protein_Kinase EGFR Protein Kinase Inhibitory Activity IC50->Protein_Kinase Animal_Model Xenograft Animal Model Protein_Kinase->Animal_Model Tumor_Growth Monitor Tumor Growth Animal_Model->Tumor_Growth

References

Confirming the molecular targets of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers exploring the therapeutic potential of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, a natural product isolated from the mushroom Sarcodon scabrosus. This document provides a comparative analysis of its potential molecular targets, juxtaposed with known inhibitors, and includes detailed experimental protocols for validation.

While direct experimental evidence for the molecular targets of this compound remains to be fully elucidated, its structural classification as a dibenzofuran and its origin from Sarcodon scabrosus provide strong indications of its potential biological activities. This guide explores three promising avenues for its mechanism of action: Pim-1 kinase inhibition, Protein Tyrosine Phosphatase Megakaryocyte-2 (PTP-MEG2) inhibition, and anti-inflammatory effects.

Potential Molecular Targets and Comparative Analysis

Based on the activities of structurally related dibenzofuran derivatives and other compounds isolated from Sarcodon scabrosus, we hypothesize that this compound may exert its effects through one or more of the following mechanisms.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it a validated target in oncology. Several dibenzofuran derivatives have demonstrated potent inhibitory activity against Pim-1 kinase.

Comparative Data for Pim-1 Kinase Inhibitors

CompoundTypeTargetIC50Reference
Hypothesized Activity of this compound DibenzofuranPim-1 KinaseNot Determined-
Compound 44Dibenzofuran DerivativePim-1 Kinase0.06 µM[1]
CercosporamideNatural ProductMnk Kinase (also inhibits Pim kinases)Not specified for Pim-1[2]
SGI-1776Synthetic InhibitorPim-1 Kinase7 nM[3]
AZD1208Synthetic InhibitorPan-Pim Kinase0.4 nM (Pim-1)[3]
PTP-MEG2 Inhibition

PTP-MEG2 is a non-receptor protein tyrosine phosphatase involved in various cellular signaling pathways, and its inhibition has been proposed as a therapeutic strategy for type 2 diabetes.[4] A number of novel dibenzofuran derivatives have been synthesized and shown to be inhibitors of PTP-MEG2.[5]

Comparative Data for PTP-MEG2 Inhibitors

CompoundTypeTargetIC50 / KiReference
Hypothesized Activity of this compound DibenzofuranPTP-MEG2Not Determined-
Compound 10aDibenzofuran DerivativePTP-MEG20.32 µM[5]
Compound 7Synthetic InhibitorPTP-MEG234 nM (Ki)[6]
PhloridzinNatural ProductPTP-MEG232 µM[7]
Anti-inflammatory Activity

Extracts from Sarcodon scabrosus and compounds isolated from it have demonstrated significant anti-inflammatory properties. This activity is often evaluated using models like TPA-induced mouse ear edema. The mechanism likely involves the inhibition of pro-inflammatory pathways, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, which primarily inhibit cyclooxygenase (COX) enzymes.[8][9]

Comparative Data for Anti-inflammatory Agents

CompoundTypeAssayActivityReference
Hypothesized Activity of this compound DibenzofuranTPA-induced mouse ear edemaNot Determined-
Neosarcodonin CDiterpenoid from S. scabrosusTPA-induced mouse ear edema87% inhibition at 200 µg[10][11]
Sarcodonin A derivativesDiterpenoids from S. scabrosusTPA-induced mouse ear edema43-78% inhibition[12]
IndomethacinNSAIDIL-1α-induced PGE2 release5.5 nM (IC50)[13]

Experimental Protocols

To validate the hypothesized molecular targets of this compound, the following experimental protocols are recommended.

Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant Pim-1 kinase

  • Pim-1 substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound)

  • Known Pim-1 inhibitor (e.g., SGI-1776) as a positive control

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the kinase, substrate, and test compound/control.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

PTP-MEG2 Inhibition Assay

This assay measures the dephosphorylation of a synthetic substrate by PTP-MEG2. A decrease in substrate dephosphorylation in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant PTP-MEG2

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

  • Test compound (this compound)

  • Known PTP-MEG2 inhibitor (e.g., Compound 7) as a positive control

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, test compound/control, and PTP-MEG2.

  • Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding NaOH if using pNPP).

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 value of the test compound.

TPA-Induced Mouse Ear Edema Assay

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.

Materials:

  • Mice (e.g., ICR or BALB/c)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., acetone)

  • Known anti-inflammatory drug (e.g., Indomethacin) as a positive control

  • Vehicle as a negative control

  • Micrometer or balance

Procedure:

  • Divide mice into groups (negative control, positive control, and test compound groups).

  • Apply the test compound, positive control, or vehicle to the inner and outer surfaces of the right ear of each mouse.

  • After a short period (e.g., 30 minutes), apply a solution of TPA in acetone to the same ear to induce inflammation.

  • After a specified time (e.g., 4-6 hours), measure the thickness of both ears with a micrometer or weigh a punch biopsy from each ear.

  • The degree of edema is calculated as the difference in thickness or weight between the right (treated) and left (untreated) ears.

  • Calculate the percentage of inhibition of edema for the test compound and positive control groups relative to the negative control group.

Visualizations

The following diagrams illustrate the potential signaling pathways and a general experimental workflow.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylates & Inactivates Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Dibenzofuran 1,2-Diacetoxy-4,7,8-trihydroxy-3- (4-hydroxyphenyl)dibenzofuran Dibenzofuran->Pim1 Inhibition

Caption: Potential inhibition of the Pim-1 signaling pathway by the dibenzofuran.

PTPMEG2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Insulin Insulin Insulin_Receptor Insulin Receptor (pY) Insulin->Insulin_Receptor IRS IRS (pY) Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation PTPMEG2 PTP-MEG2 PTPMEG2->Insulin_Receptor Dephosphorylates Dibenzofuran 1,2-Diacetoxy-4,7,8-trihydroxy-3- (4-hydroxyphenyl)dibenzofuran Dibenzofuran->PTPMEG2 Inhibition

Caption: Hypothesized inhibition of PTP-MEG2 in the insulin signaling pathway.

Anti_Inflammatory_Workflow Start Start Grouping Divide Mice into Control & Treatment Groups Start->Grouping Treatment Topical Application of Compound/Vehicle Grouping->Treatment Induction Induce Inflammation with TPA Treatment->Induction Incubation Incubate for 4-6 hours Induction->Incubation Measurement Measure Ear Thickness/Weight Incubation->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End Analysis->End

References

Independent Verification of the Properties of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the neuroprotective properties of the novel compound 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran, a member of the benzofuran family. Due to the current lack of published data on the biological activity of this specific molecule, this document outlines standardized experimental protocols and presents comparative data from established neuroprotective agents. This will allow researchers to effectively assess its potential and position it against existing alternatives.

The selected reference compounds for comparison are:

  • Edaravone: A clinically approved antioxidant for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).

  • Resveratrol: A well-studied natural polyphenol with known neuroprotective properties.

  • Apocynin: An inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).

Data Presentation: Comparative Efficacy of Neuroprotective Agents

The following tables summarize the neuroprotective effects of the reference compounds in a common in vitro model of oxidative stress-induced neuronal cell death. This model utilizes the human neuroblastoma cell line SH-SY5Y exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative damage.

Table 1: Neuroprotective Effects Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

CompoundConcentrationToxinCell Viability (% of Control)Citation
Edaravone 40 µMAβ₂₅₋₃₅Significant protection observed[1]
Resveratrol 20 µM1 mM H₂O₂~90.5% (35.5% increase over toxin alone)[2]
Resveratrol Propionate Esters 2.5 µM2 mM H₂O₂Significantly increased from <20%[3]
Apocynin Not specified in H₂O₂ assayAbetaNeuroprotective in cell culture models[4]
This compound To be determined To be determined To be determined

Note: Direct comparison is challenging due to variations in experimental conditions (e.g., toxin concentration, treatment duration). This table serves as an illustrative guide.

Table 2: Mechanistic Insights of Reference Compounds

CompoundPrimary Mechanism of ActionKey Signaling Pathways ModulatedCitation
Edaravone Free radical scavengerNrf2/ARE signaling[1][5]
Resveratrol Antioxidant, Sirtuin activatorAMPK, Nrf2[6]
Apocynin NADPH oxidase inhibitorReduces ROS production[4]
This compound Hypothesized: Antioxidant To be determined

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective properties of this compound.

Assessment of Neuroprotective Activity against Oxidative Stress

This protocol describes an in vitro assay to determine the ability of a test compound to protect neuronal cells from H₂O₂-induced cell death.

a. Cell Culture and Treatment:

  • Culture human neuroblastoma SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[3]

  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[6]

  • Pre-treat the cells with various concentrations of the test compound (e.g., 1 µM to 100 µM) for a specified duration (e.g., 2 to 24 hours).[3]

  • Induce oxidative stress by adding a final concentration of 400 µM H₂O₂ to the culture medium.[7]

  • Incubate the cells for an additional 24 hours.[7]

b. Cell Viability Assessment (MTT Assay):

  • After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.[8]

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding dimethyl sulfoxide (DMSO) or isopropanol/formic acid (95:5) to each well.[8]

  • Measure the absorbance at 560 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the untreated control cells.

Investigation of Signaling Pathway Modulation

The following protocols outline methods to investigate the effect of the test compound on key signaling pathways associated with neuroprotection.

a. Western Blotting for ERK1/2 and Akt Phosphorylation:

  • Culture and treat SH-SY5Y cells as described in the neuroprotection assay.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.[7]

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

b. NF-κB Activation Assay (Nuclear Translocation):

  • Culture SH-SY5Y cells on coverslips in a 24-well plate.

  • Treat the cells with the test compound and/or a pro-inflammatory stimulus (e.g., TNF-α).

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Block non-specific binding with 5% BSA in PBS.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. An increase in nuclear fluorescence indicates NF-κB activation.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed SH-SY5Y Cells pretreatment Pre-treat with Test Compound (this compound) start->pretreatment toxin Induce Oxidative Stress (H2O2) pretreatment->toxin viability Cell Viability Assay (MTT) toxin->viability western Western Blot (p-ERK, p-Akt) toxin->western nfkb NF-kB Translocation (Immunofluorescence) toxin->nfkb quantify Quantify Results viability->quantify western->quantify nfkb->quantify compare Compare to Alternatives (Edaravone, Resveratrol, etc.) quantify->compare conclusion Draw Conclusions on Neuroprotective Potential compare->conclusion neuroprotective_signaling cluster_stimulus Cellular Stress cluster_pathways Pro-Survival Signaling Pathways cluster_transcription Transcription Factors cluster_response Cellular Response ROS Oxidative Stress (e.g., H2O2) PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway ROS->MAPK_ERK Activates NFkB NF-kB (Pro-inflammatory) ROS->NFkB Activates Nrf2 Nrf2 PI3K_Akt->Nrf2 Survival Cell Survival & Neuroprotection PI3K_Akt->Survival MAPK_ERK->Nrf2 MAPK_ERK->Survival Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Inflammation Inflammation NFkB->Inflammation Antioxidant->Survival Test_Compound 1,2-Diacetoxy-4,7,8-trihydroxy- 3-(4-hydroxyphenyl)dibenzofuran (Hypothesized Action) Test_Compound->ROS Inhibits Test_Compound->PI3K_Akt Potentiates? Test_Compound->MAPK_ERK Potentiates? Test_Compound->NFkB Inhibits?

References

Comparative Biological Activities of Dibenzofuran Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various dibenzofuran isomers. The information is compiled from multiple studies to offer a broad perspective on their potential as therapeutic agents.

Dibenzofuran, a heterocyclic aromatic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have been investigated for their potential as anticancer, antibacterial, and kinase-inhibiting agents. This guide summarizes key findings from various biological assays, presents detailed experimental protocols, and visualizes relevant signaling pathways to aid in further research and drug development.

Comparative Efficacy of Dibenzofuran Derivatives

The biological activity of dibenzofuran derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data from various studies, showcasing the inhibitory concentrations of different isomers in anticancer, antibacterial, and kinase inhibition assays.

Anticancer Activity

Dibenzofuran derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented in Table 1.

Table 1: Anticancer Activity of Dibenzofuran Derivatives (IC50 in µM)

Compound/IsomerCell LineIC50 (µM)Reference
Eupatodibenzofuran AA549 (Lung Cancer)5.95 ± 0.89[1]
Eupatodibenzofuran AMCF-7 (Breast Cancer)5.32 ± 0.31[1]
Benzofuran-pyrazole (BZP)MCF-7 (Breast Cancer)7[2]
Benzofuran-pyrazole (BZP)MDA-MB-231 (Breast Cancer)10[2]
BZP-NanoparticlesMCF-7 (Breast Cancer)1[2]
BZP-NanoparticlesMDA-MB-231 (Breast Cancer)0.6[2]
2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran HCl (4e)MCF-7 (Breast Cancer)Comparable to Tamoxifen[2]
(Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones (11a-p)Various Cancer Cell LinesNot Specified[3]
Antibacterial Activity

Several dibenzofuran derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 2.

Table 2: Antibacterial Activity of Dibenzofuran Derivatives (MIC in µg/mL)

Compound/IsomerBacterial StrainMIC (µg/mL)Reference
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)Methicillin-resistant Staphylococcus aureus (MRSA)6.25[4]
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)Methicillin-resistant Staphylococcus aureus (MRSA)3.13[4]
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)Multidrug-resistant Enterococcus faecalis6.25[4]
Benzofuran-triazine derivative (8e)Escherichia coli32[5]
Benzofuran-triazine derivative (8e)Bacillus subtilis125[5]
Benzofuran-triazine derivative (8e)Staphylococcus aureus32[5]
Benzofuran-triazine derivative (8e)Salmonella enteritidis32[5]
Kinase Inhibition

Dibenzofuran scaffolds have been identified as promising candidates for the development of kinase inhibitors, which are crucial in cancer therapy. Table 3 presents the IC50 values of various dibenzofuran derivatives against different kinases.

Table 3: Kinase Inhibitory Activity of Dibenzofuran Derivatives (IC50)

Compound/IsomerKinase TargetIC50Reference
Dibenzofuran derivative 44Pim-10.035 µM[6]
Dibenzofuran derivative 44CLK10.027 µM[6]
Dibenzofuran derivative 45Pim-10.28 µM[6]
Dibenzofuran derivative 45CLK10.14 µM[6]
Benzofuran derivative 11fFarnesyltransferase1.1 nM[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays mentioned in the comparative studies.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dibenzofuran derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well.[8][9]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

ADP-Glo™ Kinase Inhibition Assay

This is a luminescent assay for measuring kinase activity and its inhibition.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is proportional to the kinase activity.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, substrate solution, and ATP solution. Initiate the reaction by adding the kinase enzyme solution. Incubate for 1 hour at room temperature.[3]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent, which converts ADP to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.[10]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[3]

  • Data Analysis: The luminescent signal is proportional to the ADP concentration. The IC50 values for inhibitors are determined from dose-response curves.

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the AhR.

Principle: A radiolabeled AhR ligand, such as [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([3H]TCDD), is incubated with a source of AhR (e.g., rat prostate cytosol) in the presence of varying concentrations of a test compound. The amount of radioligand displaced is a measure of the test compound's binding affinity.

Protocol:

  • Preparation of Cytosol: Prepare rat prostate cytosol containing the AhR.

  • Incubation: In test tubes, incubate a constant concentration of [3H]TCDD (e.g., 1-5 nM) with the cytosol preparation and a range of concentrations of the test dibenzofuran isomer. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Separation of Bound and Free Ligand: After incubation (e.g., overnight at 4°C), separate the receptor-bound radioligand from the free radioligand. This is commonly done by adding a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by washing steps.[11]

  • Quantification: The HAP pellet containing the bound radioligand is resuspended in ethanol, and the radioactivity is measured using a scintillation counter.[11]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of dibenzofuran isomers requires knowledge of the signaling pathways they modulate and the workflows used to study them.

General Workflow for Screening of Chemical Libraries

The discovery of new bioactive compounds often begins with the screening of chemical libraries. This workflow outlines the general steps involved.

G cluster_0 Screening Phase cluster_1 Hit-to-Lead and Lead Optimization cluster_2 Preclinical Development A Chemical Library of Dibenzofuran Isomers B High-Throughput Screening (HTS) in Biological Assays A->B C Identification of 'Hits' B->C D Structure-Activity Relationship (SAR) Studies C->D E Synthesis of Analogs D->E F Lead Compound Selection D->F E->D G In Vivo Efficacy and Toxicology Studies F->G I Candidate Drug Nomination G->I H Pharmacokinetic (ADME) Profiling H->I

Caption: A generalized workflow for the discovery and development of new drugs, starting from a chemical library.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many halogenated dibenzofurans exert their biological effects through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dibenzofuran Isomer AhR_complex AhR-HSP90-XAP2 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR ARNT ARNT Activated_AhR->ARNT Nuclear Translocation and Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene Target Gene Transcription (e.g., CYP1A1) XRE->Gene

Caption: The canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR) upon ligand binding.

Pim-1 Kinase Signaling in Cancer

Pim-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers and plays a role in cell survival and proliferation. Some dibenzofuran derivatives have been shown to inhibit Pim-1.

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effects JAK_STAT JAK/STAT Pathway Pim1_gene Pim-1 Gene JAK_STAT->Pim1_gene Transcription Activation Pim1 Pim-1 Kinase Pim1_gene->Pim1 Translation Bad Bad Pim1->Bad Phosphorylation (Inhibition) Cell_Cycle Cell Cycle Progression Pim1->Cell_Cycle Promotes Apoptosis Apoptosis Bad->Apoptosis Inhibitor Dibenzofuran Inhibitor Inhibitor->Pim1 Inhibition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.